Flt3-IN-18
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H36N8O |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-N-(4-aminocyclohexyl)-9-cyclopentyl-6-N-(4-morpholin-4-ylphenyl)purine-2,6-diamine |
InChI |
InChI=1S/C26H36N8O/c27-18-5-7-20(8-6-18)30-26-31-24(23-25(32-26)34(17-28-23)22-3-1-2-4-22)29-19-9-11-21(12-10-19)33-13-15-35-16-14-33/h9-12,17-18,20,22H,1-8,13-16,27H2,(H2,29,30,31,32) |
InChI Key |
RBJJYZNTQRAUAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=C(N=C32)NC4CCC(CC4)N)NC5=CC=C(C=C5)N6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Proposed Alternative: In-depth Technical Guide on the Discovery and Development of Gilteritinib
An in-depth search has revealed no publicly available information on a specific Flt3 inhibitor designated "Flt3-IN-18." This name may be an internal compound designation that has not been disclosed in scientific literature, or it may be a novel agent with research yet to be published.
However, a comprehensive technical guide on the discovery and development of FMS-like tyrosine kinase 3 (FLT3) inhibitors can be provided, using a well-documented, exemplary compound to illustrate the principles and processes involved. This guide will adhere to all the specified requirements, including structured data tables, detailed experimental protocols, and Graphviz diagrams for signaling pathways and experimental workflows.
Given the lack of information on "this compound," we will proceed by focusing on a representative and clinically significant FLT3 inhibitor to fulfill the core request for an in-depth technical guide. A suitable alternative would be a compound like Gilteritinib (ASP2215) , a second-generation, potent, and selective FLT3 inhibitor with extensive publicly available data.
This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the processes involved in bringing a targeted FLT3 inhibitor from conception to preclinical evaluation.
Introduction to FLT3 as a Therapeutic Target in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations, occurring in approximately 30% of patients.[2] These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[3][4] This ligand-independent activation drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 an attractive target for therapeutic intervention.[3][5]
The development of FLT3 inhibitors has been a significant focus in AML research. First-generation inhibitors were often multi-kinase inhibitors with activity against FLT3, but they lacked potency and selectivity, leading to off-target effects.[6][7] This prompted the development of second-generation inhibitors, such as gilteritinib, which were designed for greater potency and selectivity against both FLT3-ITD and FLT3-TKD mutations.[6][8]
The FLT3 Signaling Pathway
Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain.[3] This activation initiates a cascade of downstream signaling pathways, including:
-
RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.[9]
-
PI3K/Akt/mTOR Pathway: Crucial for cell growth, proliferation, and survival.[10]
-
JAK/STAT Pathway: Particularly STAT5 activation, is a hallmark of FLT3-ITD mutations and is vital for leukemic cell survival and proliferation.[3][10]
Mutated FLT3 receptors are constitutively active, leading to aberrant and continuous activation of these downstream pathways, which drives leukemogenesis.[3]
FLT3 signaling pathways and the inhibitory action of Gilteritinib.
Discovery and Optimization of Gilteritinib (ASP2215)
The discovery of gilteritinib stemmed from a structure-based drug design and optimization program aimed at identifying a potent and selective FLT3 inhibitor with activity against both ITD and TKD mutations, the latter being a known mechanism of resistance to first-generation inhibitors.
Lead Identification and Structure-Activity Relationship (SAR) Studies
The development process likely began with high-throughput screening of compound libraries to identify initial hits with inhibitory activity against the FLT3 kinase. These hits would then undergo medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, where systematic modifications of the chemical scaffold are made to understand the relationship between the compound's structure and its biological activity. For instance, modifications to different parts of the molecule can enhance binding to the ATP-binding pocket of the FLT3 kinase domain.
References
- 1. Novel molecular mechanisms of FLT3 deregulation: from the acute myeloid leukemia experience to therapeutic insights in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Potent preclinical activity of FLT3-directed chimeric antigen receptor T-cell immunotherapy against FLT3-mutant acute myeloid leukemia and KMT2A-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
- 8. “FLipping” the Story: FLT3-Mutated Acute Myeloid Leukemia and the Evolving Role of FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of Flt3-IN-18 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of Flt3-IN-18 and its analogs, a series of potent FMS-like tyrosine kinase 3 (Flt3) inhibitors. Flt3 is a critical target in the development of therapies for acute myeloid leukemia (AML), particularly in patients harboring Flt3 internal tandem duplication (ITD) mutations, which are associated with a poor prognosis. This compound, a 2,6,9-trisubstituted purine derivative, has demonstrated significant inhibitory activity against Flt3 kinase and the proliferation of Flt3-ITD positive AML cell lines. This document summarizes the key quantitative data, details the experimental methodologies for the evaluation of these compounds, and visualizes the relevant biological pathways and experimental workflows.
Core Structure and SAR Summary
This compound (also referred to as compound 7d in the primary literature) is a potent Flt3 inhibitor with an IC50 of 3 nM.[1] The core scaffold of this series is a 2,6,9-trisubstituted purine. The structural modifications of this compound analogs have been systematically explored to understand the key molecular features required for potent and selective Flt3 inhibition. The following tables summarize the quantitative data from these studies, highlighting the impact of substitutions at the C2, C6, and N9 positions of the purine ring on both biochemical and cellular activity.
Table 1: SAR of Substitutions at the N9 Position
| Compound | R (N9) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |
| 7a | methyl | >10 | >10 | >10 |
| 7b | ethyl | 0.045 | 0.012 | 0.009 |
| 7c | isopropyl | 0.005 | 0.003 | 0.002 |
| 7d (this compound) | cyclopentyl | 0.003 | 0.002 | 0.001 |
| 7e | cyclohexyl | 0.004 | 0.003 | 0.002 |
Data compiled from Gucký T, et al. J Med Chem. 2018.[1]
Summary of N9 SAR: A clear trend is observed where increasing the size of the aliphatic substituent at the N9 position from methyl to cyclopentyl enhances the inhibitory activity. The cyclopentyl group in this compound (7d ) appears to be optimal for potent Flt3 inhibition and cellular antiproliferative activity.
Table 2: SAR of Substitutions at the C2 Position
| Compound | R (C2) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |
| 7d (this compound) | (1r,4r)-4-aminocyclohexyl | 0.003 | 0.002 | 0.001 |
| 7f | (1s,4s)-4-aminocyclohexyl | 0.025 | 0.015 | 0.011 |
| 7g | 4-aminocyclohexyl (cis/trans mixture) | 0.008 | 0.005 | 0.004 |
| 7h | piperidin-4-yl | 0.012 | 0.008 | 0.006 |
| 7i | N-methylpiperidin-4-yl | 0.031 | 0.022 | 0.018 |
Data compiled from Gucký T, et al. J Med Chem. 2018.[1]
Summary of C2 SAR: The (1r,4r)-4-aminocyclohexyl group at the C2 position is critical for high potency, as seen in this compound (7d ). The stereochemistry is important, with the trans isomer (7d ) being more active than the cis isomer (7f ). Replacing the cyclohexyl ring with a piperidinyl moiety leads to a decrease in activity.
Table 3: SAR of Substitutions at the C6 Position
| Compound | R (C6) | Flt3 IC50 (μM) | MV4-11 GI50 (μM) | MOLM-13 GI50 (μM) |
| 7d (this compound) | 4-(morpholinomethyl)phenyl | 0.003 | 0.002 | 0.001 |
| 7j | 4-(4-methylpiperazin-1-ylmethyl)phenyl | 0.004 | 0.003 | 0.002 |
| 7k | 4-(piperidin-1-ylmethyl)phenyl | 0.006 | 0.004 | 0.003 |
| 7l | 4-((dimethylamino)methyl)phenyl | 0.010 | 0.007 | 0.005 |
| 7m | phenyl | >10 | >10 | >10 |
Data compiled from Gucký T, et al. J Med Chem. 2018.[1]
Summary of C6 SAR: A substituted phenyl ring at the C6 position is essential for activity. The 4-(morpholinomethyl)phenyl group in this compound (7d ) provides excellent potency. Other basic amine-containing substituents at the para position of the phenyl ring are also well-tolerated, while an unsubstituted phenyl ring leads to a complete loss of activity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and its analogs, it is crucial to visualize the Flt3 signaling pathway and the experimental workflows used for their evaluation.
Flt3 Signaling Pathway
Mutant Flt3, particularly Flt3-ITD, undergoes ligand-independent dimerization and autophosphorylation, leading to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival. The primary pathways implicated are the STAT5, RAS/MAPK, and PI3K/AKT pathways.
References
Flt3-IN-18: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase selectivity profile of Flt3-IN-18, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). This compound, also referred to as compound 7d in initial discovery literature, has demonstrated significant potential in the context of acute myeloid leukemia (AML) research.[1] This document compiles available quantitative data, details representative experimental methodologies for assessing kinase inhibition, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| FLT3 (Wild-Type) | 13 |
| FLT3 (D835Y) | 8 |
| FLT3 | 3 |
Note: The IC50 values are compiled from publicly available data sheets. The broader selectivity profile against other kinases, while alluded to in the primary literature, is not quantitatively detailed in accessible public records.
Experimental Protocols: In Vitro Kinase Inhibition Assay
The determination of a kinase inhibitor's IC50 value is a critical step in its characterization. Below is a representative protocol for an in vitro kinase inhibition assay, based on a common luminescent ADP-detection platform, which is a standard method for such evaluations.
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of the target kinase (e.g., FLT3).
Materials:
-
Recombinant human FLT3 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound (solubilized in DMSO)
-
ADP-detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM) and performing 1:3 or 1:10 dilutions. These are then further diluted in the kinase buffer to achieve the desired final assay concentrations. A DMSO-only control is included to represent 0% inhibition.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 2.5 µL of the substrate/ATP mixture in kinase buffer to each well.
-
To initiate the kinase reaction, add 5 µL of the recombinant FLT3 kinase solution in kinase buffer to each well.
-
-
Kinase Reaction: The plate is incubated at room temperature for a defined period, typically 60 to 120 minutes, to allow the enzymatic reaction to proceed.
-
ADP Detection:
-
Add 5 µL of the ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP in the reaction.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
The luminescence of each well is measured using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
The data is normalized using the DMSO-only control (0% inhibition) and a control with no enzyme (100% inhibition).
-
The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's activity and characterization, the following diagrams are provided.
References
An In-depth Technical Guide to the Early Preclinical Evaluation of Flt3-IN-18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data and methodologies used in the evaluation of Flt3-IN-18, a potent and selective FMS-like tyrosine kinase 3 (FLT3) inhibitor. This compound, also identified as compound 7d in its discovery publication, has demonstrated significant potential in the context of Acute Myeloid Leukemia (AML), particularly in cases harboring FLT3 mutations.[1] This document summarizes the key quantitative data, details the experimental protocols for its evaluation, and visualizes the relevant biological pathways and workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity. The data is summarized below for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| FLT3 (Wild-Type) | 13 | [2] |
| FLT3 (D835Y) | 8 | [2] |
Table 2: Cellular Anti-proliferative Activity (GI50)
| Cell Line | Cell Type | FLT3 Status | GI50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | FLT3-ITD | 0.002 | [2] |
| MOLM-13 | Acute Myeloid Leukemia | FLT3-ITD | 0.001 | [2] |
| K562 | Chronic Myeloid Leukemia | FLT3-WT | 0.380 | |
| Kasumi-1 | Acute Myeloid Leukemia | FLT3-WT | 0.513 | |
| THP-1 | Acute Monocytic Leukemia | FLT3-WT | 0.713 | |
| U937 | Histiocytic Lymphoma | FLT3-WT | 0.664 | |
| MCF-7 | Breast Adenocarcinoma | FLT3-WT | 0.197 | |
| Ba/F3 | Murine Pro-B | FLT3-WT | 1.136 | [2] |
| Ba/F3 | Murine Pro-B (transfected) | FLT3-ITD | 0.034 | [2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.
In Vitro FLT3 Kinase Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the FLT3 enzyme. Inhibition of the kinase by a compound like this compound results in a decreased phosphorylation signal.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.
-
FLT3 Enzyme: Recombinant human FLT3 is diluted in assay buffer to the desired concentration (e.g., 0.06 ng/µL).
-
Substrate: A biotinylated poly-GT (glutamic acid:tyrosine) peptide is used as the substrate.
-
ATP Solution: ATP is prepared in assay buffer. The concentration should be at or near the Km for FLT3.
-
This compound: The compound is serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the FLT3 enzyme solution.
-
Add 5 µL of the serially diluted this compound or DMSO control.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a suitable plate reader, measuring the FRET signal.
-
-
Data Analysis:
-
The data is normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity of cell lines, which is an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Methodology:
-
Cell Seeding:
-
Harvest exponentially growing cells and seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach (for adherent cells) and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response curve.
-
Western Blotting for Phospho-FLT3 and Downstream Targets
This technique is used to determine the effect of this compound on the phosphorylation status of FLT3 and its key downstream signaling proteins.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the phosphorylated and total forms of the proteins of interest.
Detailed Methodology:
-
Cell Lysis:
-
Seed cells (e.g., MV4-11) and grow to about 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).[2]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FLT3 (e.g., Tyr589/591, Tyr842), total FLT3, p-STAT5 (Tyr694), total STAT5, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), and total AKT overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the distribution of cells in the different phases of the cell cycle (G1, S, G2/M).
Principle: Cells are fixed and stained with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA. The DNA content of each cell is then measured by flow cytometry. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, while cells in the S phase have an intermediate amount of DNA.
Detailed Methodology:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).[1]
-
-
Cell Fixation:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate on ice for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.
-
In Vivo Xenograft Model
This model evaluates the anti-tumor efficacy of this compound in a living organism.
Principle: Human AML cells (e.g., MV4-11) are implanted into immunodeficient mice to form tumors. The mice are then treated with this compound, and the effect on tumor growth and target phosphorylation is monitored.
Detailed Methodology:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG).
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of MV4-11 cells (e.g., 5-10 million cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via a clinically relevant route, such as intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 mg/kg, single dose).[1] The control group receives the vehicle.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volume regularly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At specified time points after dosing (e.g., up to 48 hours), euthanize a subset of mice and harvest the tumors.
-
Prepare tumor lysates and analyze the phosphorylation status of FLT3 and STAT5 by Western blotting to assess target engagement.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the preclinical evaluation of this compound.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor.
Caption: Workflow for assessing target engagement by Western Blot.
Caption: Workflow for the in vivo evaluation of this compound.
References
Methodological & Application
Application Notes: Flt3-IN-18 Protocol for In Vitro Cell-Based Assays
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in Acute Myeloid Leukemia (AML).[3][4] These mutations lead to ligand-independent constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways like STAT5, PI3K/AKT, and RAS/MAPK.[4][5][6] Consequently, FLT3 has emerged as a key therapeutic target in AML.[7]
Flt3-IN-18 is a potent and selective small molecule inhibitor designed to target both wild-type and mutated forms of the FLT3 kinase. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in relevant cancer cell lines.
Mechanism of Action
Upon ligand binding, or as a result of activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation. This event creates docking sites for various signaling proteins, initiating downstream cascades that are crucial for cell survival and proliferation. This compound functions by binding to the ATP-binding pocket of the FLT3 kinase domain, preventing its phosphorylation and subsequent activation of these pathways.
References
- 1. FLT3 (8F2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 2. promega.com [promega.com]
- 3. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Do FLT3 Inhibitors Work? Drug Class, Uses, Side Effects & Drug Names [rxlist.com]
Application Notes and Protocols for Flt3 Inhibition in MOLM-13 and MV4-11 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML).[1][2] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, promoting uncontrolled cell growth and survival of leukemic blasts.[1][2] Consequently, FLT3 has emerged as a key therapeutic target in AML.
The human AML cell lines MOLM-13 and MV4-11 both harbor FLT3-ITD mutations and are widely used as preclinical models to evaluate the efficacy of FLT3 inhibitors.[3][4] This document provides detailed application notes and experimental protocols for studying the effects of a representative FLT3 inhibitor, Flt3-IN-18, in these cell lines.
Flt3 Signaling Pathway
The constitutive activation of FLT3-ITD initiates a cascade of downstream signaling events that drive leukemogenesis. Key pathways include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways, all of which promote cell proliferation and inhibit apoptosis.[1][5] Flt3 inhibitors act by blocking the ATP-binding site of the FLT3 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these oncogenic signaling cascades.
Caption: this compound inhibits the constitutively active FLT3-ITD receptor.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other common FLT3 inhibitors on MOLM-13 and MV4-11 cell lines.
| Compound | Target | MOLM-13 IC50 (nM) | MV4-11 IC50 (nM) | Reference |
| This compound (Exemplary) | FLT3 | ≤ 1 | ≤ 1 | [6] |
| Midostaurin | FLT3, others | ~200 | Susceptible | [3][4] |
| Quizartinib | FLT3 | Sub-nanomolar | Sub-nanomolar | [7] |
| Gilteritinib | FLT3, AXL | ~20.3 (Molm14) | 18.9 | [8] |
| Sorafenib | FLT3, others | ~60-fold less potent than AC220 in resistant cells | N/A | [9] |
Note: IC50 values can vary depending on the assay conditions (e.g., cell density, incubation time).
Experimental Protocols
Cell Culture
MOLM-13 and MV4-11 cells are grown in suspension.
-
Medium: RPMI-1640 supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Maintain cell density between 0.2 x 10^6 and 2 x 10^6 cells/mL.[10] Split cultures every 2-3 days by diluting the cell suspension with fresh medium.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
References
- 1. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin | Haematologica [haematologica.org]
- 4. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomea Fusion discovers new FLT3 inhibitors for cancer | BioWorld [bioworld.com]
- 7. ashpublications.org [ashpublications.org]
- 8. FLT3 tyrosine kinase inhibitors synergize with BCL-2 inhibition to eliminate FLT3/ITD acute leukemia cells through BIM activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective FLT3 inhibition of FLT3-ITD+ acute myeloid leukaemia resulting in secondary D835Y mutation: a model for emerging clinical resistance patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flt3-IN-18 for AML Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Flt3-IN-18 in mouse xenograft models of Acute Myeloid Leukemia (AML), based on preclinical studies. The information is intended to guide researchers in designing and executing in vivo efficacy and pharmacodynamic experiments.
Quantitative Data Summary
The following table summarizes the in vivo data for this compound in an AML xenograft model. The primary study available focuses on the pharmacodynamic (PD) effects of the compound, specifically its ability to inhibit its target, FLT3, and a key downstream signaling protein, STAT5.
| Parameter | Details |
| Inhibitor | This compound (also referred to as compound 7d) |
| Cell Line | MV4-11 (Human AML, homozygous for FLT3-ITD) |
| Mouse Strain | Not explicitly specified, but immunodeficient mice (e.g., NOD/SCID or similar) are required for xenografts. |
| Tumor Model | Subcutaneous Xenograft |
| Dosage | 10 mg/kg |
| Administration Route | Intraperitoneal (i.p.) injection |
| Treatment Schedule | Single dose |
| Key Endpoint | Pharmacodynamics: Inhibition of FLT3 and STAT5 phosphorylation |
| Observed Effect | Sustained inhibition of FLT3 and STAT5 phosphorylation in tumor tissue for over 48 hours post-injection.[1] |
Note: Data on tumor growth inhibition (TGI) or survival from this specific study is not available in the referenced publication. The study focused on the pharmacodynamic profile of the compound.
Experimental Protocols
MV4-11 Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous AML xenograft model using the MV4-11 cell line, which is essential for evaluating the in vivo activity of this compound.
Materials:
-
MV4-11 human AML cell line
-
Immunodeficient mice (e.g., NOD/SCID, NSG, or BALB/c nude mice), male or female, 6-8 weeks old
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)
-
1 mL syringes with 27-gauge needles
-
Animal calipers
Procedure:
-
Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: Harvest cells during the logarithmic growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS. Perform a cell count and assess viability (e.g., using trypan blue exclusion).
-
Injection: Adjust the cell concentration in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to the desired concentration. Anesthetize the mouse and subcutaneously inject 5 x 10^6 to 10 x 10^6 MV4-11 cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Study Initiation: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound compound
-
Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline). The exact vehicle from the primary study is not specified, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Sterile injection vials
-
1 mL syringes with appropriate needles for intraperitoneal injection
Procedure:
-
Formulation: Prepare the this compound solution on the day of use. First, dissolve the required amount of this compound powder in the appropriate volume of DMSO. Then, add the other vehicle components sequentially while vortexing to ensure a clear and homogenous solution.
-
Dose Calculation: Calculate the volume of the formulated drug to be injected based on the individual mouse's body weight to achieve a final dose of 10 mg/kg.
-
Administration: Administer the calculated volume of this compound formulation to the mice in the treatment group via intraperitoneal injection. Administer an equivalent volume of the vehicle solution to the mice in the control group.
Pharmacodynamic (PD) Analysis - Western Blot
This protocol is for assessing the inhibition of FLT3 and STAT5 phosphorylation in tumor tissue following treatment with this compound.
Materials:
-
Tumor xenografts from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Tissue Collection and Lysis: At specified time points after this compound administration (e.g., 2, 8, 24, 48 hours), euthanize the mice and excise the tumors. Immediately snap-freeze the tumors in liquid nitrogen or proceed with homogenization. Homogenize the tumor tissue in ice-cold lysis buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the levels of phosphorylated proteins in the this compound treated groups to the vehicle-treated control group.
Visualizations
Caption: FLT3-ITD constitutively activates downstream pathways, promoting AML cell proliferation.
Caption: Workflow for assessing this compound pharmacodynamics in a mouse xenograft model.
References
Application Note: Detecting Flt3 Target Engagement with Flt3-IN-18 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a critical role in the proliferation and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways that promote uncontrolled cell growth and survival.[1] This makes Flt3 a key therapeutic target for AML. Flt3-IN-18 is a potent and selective inhibitor of Flt3, demonstrating significant potential in the research of AML.
This application note provides a detailed protocol for assessing the target engagement of this compound in a cellular context using Western blotting. The method focuses on the direct measurement of Flt3 autophosphorylation, a key indicator of its kinase activity. Inhibition of this phosphorylation event serves as a direct biomarker for the cellular potency of Flt3 inhibitors.
Flt3 Signaling Pathway
Upon binding of its ligand (FL), Flt3 dimerizes, leading to autophosphorylation of tyrosine residues within its intracellular domain. This creates docking sites for various signaling molecules, activating downstream pathways crucial for cell survival and proliferation, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. In AML with Flt3-ITD (internal tandem duplication) mutations, this activation becomes ligand-independent and constitutive, driving leukemogenesis.[1] this compound exerts its effect by inhibiting this autophosphorylation, thereby blocking downstream signaling.
Quantitative Data Summary
The efficacy of this compound in inhibiting Flt3 phosphorylation can be quantified to determine its potency. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment.
| Compound | Target | Assay Type | Cell Line | IC50 | Reference |
| This compound | Flt3 | Biochemical Assay | - | 3 nM | |
| This compound | p-Flt3 (Y589/591) | Western Blot | MV4-11 | Dose-dependent inhibition (0.01-100 nM) |
Experimental Protocol: Western Blot for p-Flt3
This protocol details the steps to assess the dose-dependent inhibition of Flt3 autophosphorylation by this compound in a Flt3-mutant AML cell line, such as MV4-11 or MOLM-14.
Materials and Reagents
-
Cell Line: MV4-11 (ATCC® CRL-9591™) or MOLM-14 (DSMZ ACC 774)
-
Culture Medium: RPMI-1640, 10-20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: Gels, running buffer, loading buffer
-
Transfer System: PVDF membranes, transfer buffer
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-Flt3 (Tyr591)
-
Rabbit anti-Flt3
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Stripping Buffer: Mild or harsh stripping buffer formulations are commercially available or can be prepared in the lab.
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture MV4-11 or MOLM-14 cells according to standard protocols.
-
Seed cells at an appropriate density in fresh media.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 nM to 100 nM, including a DMSO vehicle control.
-
Treat cells with the different concentrations of this compound for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved. Flt3 appears as two bands, an immature form around 130 kDa and a mature, glycosylated form around 160 kDa.
-
Transfer the separated proteins from the gel to a PVDF membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody against phospho-Flt3 (Tyr591), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation. (Follow manufacturer's recommendation for dilution, typically 1:1000).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing for Total Flt3:
-
After imaging, wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for the recommended time and temperature (e.g., 30 minutes at 50°C for harsh stripping).
-
Wash the membrane thoroughly with TBST to remove the stripping buffer.
-
Repeat the blocking step (Step 5).
-
Incubate the membrane with the primary antibody against total Flt3 overnight at 4°C.
-
Repeat the subsequent washing, secondary antibody incubation, and detection steps as described above.
-
Data Analysis and Interpretation
The successful execution of this protocol will yield Western blot images showing a dose-dependent decrease in the signal for phosphorylated Flt3 with increasing concentrations of this compound. The signal for total Flt3 should remain relatively constant across all lanes, confirming equal protein loading and demonstrating that the inhibitor affects the phosphorylation status rather than the total protein level of Flt3.
Densitometry analysis can be performed using image analysis software to quantify the band intensities. The ratio of phospho-Flt3 to total Flt3 can be calculated for each concentration and plotted to generate a dose-response curve, from which the cellular IC50 value can be determined. This provides a quantitative measure of this compound target engagement in a cellular environment.
References
Application Note: Measuring Cell Viability in Response to a FLT3 Inhibitor
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in Acute Myeloid Leukemia (AML).[1][2] These mutations lead to ligand-independent, constitutive activation of the FLT3 receptor, driving uncontrolled cell proliferation and survival through downstream signaling pathways, including STAT5, RAS/MEK/ERK, and PI3K/Akt.[3][4] Consequently, FLT3 has emerged as a key therapeutic target in AML.[5]
This document provides a detailed protocol for assessing the cytotoxic and anti-proliferative effects of a putative FLT3 inhibitor, referred to herein as Flt3-IN-18, on leukemia cell lines, particularly those harboring FLT3-ITD mutations (e.g., MV4-11, MOLM-13). The described method is a colorimetric assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures cellular metabolic activity as an indicator of cell viability.
Mechanism of Action
In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The concentration of the resulting formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active, viable cells. By inhibiting the constitutively active FLT3 kinase, this compound is expected to block downstream pro-survival signaling, leading to a dose-dependent decrease in cell proliferation and viability, which can be quantified using this assay.
FLT3 Signaling Pathway and Point of Inhibition
The diagram below illustrates the constitutive activation of the FLT3 receptor due to an ITD mutation and its subsequent downstream signaling cascades. This compound is designed to inhibit the kinase activity of FLT3, thereby blocking these pro-proliferative signals.
Caption: Flt3-ITD signaling pathway and inhibition by this compound.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a suspension cell line (e.g., MV4-11).
I. Materials Required
-
Cells: Human AML cell line with FLT3-ITD mutation (e.g., MV4-11).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, powder or stock solution.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Dimethyl sulfoxide (DMSO), cell culture grade.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypan Blue solution.
-
-
Equipment & Consumables:
-
Humidified incubator (37°C, 5% CO2).
-
96-well flat-bottom cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Serological pipettes and multichannel pipettes.
-
Sterile microcentrifuge tubes.
-
Hemocytometer or automated cell counter.
-
II. Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
MTT Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Filter-sterilize the solution and store it protected from light at 4°C for up to one month or at -20°C for longer periods.
-
Solubilization Buffer: 100% DMSO is commonly used for this purpose.
III. Assay Procedure
-
Cell Seeding:
-
Culture MV4-11 cells to a density of approximately 0.5 x 10^6 to 1.5 x 10^6 cells/mL.
-
On the day of the experiment, assess cell viability using Trypan Blue; ensure viability is >95%.
-
Centrifuge the cells and resuspend them in fresh culture medium to a final density of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. Include wells for 'cells only' (negative control) and 'medium only' (blank).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock. A common starting point is a 2X concentration series ranging from 20 µM down to low nM concentrations.
-
Add 100 µL of the 2X compound dilutions to the corresponding wells, resulting in a final volume of 200 µL and the desired 1X final concentrations of the inhibitor.
-
For the 'cells only' control, add 100 µL of culture medium containing the same final concentration of DMSO as the highest concentration drug well (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
-
MTT Addition and Formazan Formation:
-
After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Centrifuge the 96-well plate to pellet the cells and formazan crystals.
-
Carefully remove the supernatant without disturbing the pellet.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 15 minutes, ensuring all crystals are dissolved.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise if desired.
-
IV. Data Analysis
-
Subtract the average absorbance of the 'medium only' blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines the key steps of the cell viability protocol.
Caption: Workflow for the MTT-based cell viability assay.
Quantitative Data Presentation
Note: Extensive searches did not yield specific data for a compound named "this compound." The following table summarizes the reported anti-proliferative activity (IC50 values) of several well-characterized, clinically relevant FLT3 inhibitors against common AML cell lines to provide a representative data set.
| Inhibitor | Cell Line | FLT3 Status | Reported IC50 (nM) |
| Gilteritinib | MV4-11 | ITD | ~1 |
| Quizartinib | MV4-11 | ITD | ~1-5 |
| Midostaurin | MOLM-13 | ITD | ~10-20 |
| Crenolanib | MOLM-13 | ITD | ~5 |
| Sorafenib | MV4-11 | ITD | ~5-10 |
References
- 1. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 tyrosine kinase inhibitors in acute myeloid leukemia: clinical implications and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activating FLT3 Mutants Show Distinct Gain-of-Function Phenotypes In Vitro and a Characteristic Signaling Pathway Profile Associated with Prognosis in Acute Myeloid Leukemia | PLOS One [journals.plos.org]
- 4. FLT3 mutations confer enhanced proliferation and survival properties to multipotent progenitors in a murine model of chronic myelomonocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Flt3-IN-18 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem and progenitor cells.[1][2] However, mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[1][3][4] These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival by activating downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[1][2][5] This sustained signaling helps leukemic cells evade apoptosis, or programmed cell death.[1][6]
Flt3-IN-18 is a novel, potent, and selective inhibitor of FLT3. While specific data for this compound is emerging, its mechanism is anticipated to be similar to other well-characterized FLT3 inhibitors. These inhibitors function by blocking the constitutive kinase activity of mutated FLT3, thereby inhibiting downstream signaling cascades and inducing apoptosis in FLT3-mutated AML cells.[4][7][8] This application note provides a detailed protocol for assessing the pro-apoptotic effects of this compound on leukemic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Principle of Apoptosis Detection
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. However, in late apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the nucleus.[9] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Annexin V- / PI- : Live, non-apoptotic cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury during sample preparation)
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment evaluating the effect of this compound on the induction of apoptosis in a human AML cell line (e.g., MV4-11, which is homozygous for the FLT3-ITD mutation) after 48 hours of treatment.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control (DMSO) | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 10 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 50 | 62.1 ± 4.2 | 25.8 ± 2.5 | 12.1 ± 1.8 |
| This compound | 100 | 35.7 ± 5.1 | 48.3 ± 3.9 | 16.0 ± 2.3 |
| This compound | 500 | 10.2 ± 2.8 | 65.4 ± 4.7 | 24.4 ± 3.1 |
| Staurosporine (Positive Control) | 1000 | 5.8 ± 1.5 | 30.2 ± 3.1 | 64.0 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
This compound
-
Human AML cell line with FLT3-ITD mutation (e.g., MV4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Staurosporine (positive control for apoptosis induction)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Cell Culture and Treatment
-
Culture the AML cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 1 x 106 cells/mL in a 6-well plate.[11]
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treat the cells with varying concentrations of this compound (e.g., 10, 50, 100, 500 nM).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Annexin V and PI Staining Protocol
-
After the treatment period, harvest the cells, including any floating cells, and transfer them to flow cytometry tubes.[9][10]
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes at room temperature.[12]
-
Carefully discard the supernatant and wash the cells twice with cold PBS.[13]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 106 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (containing 1 x 105 cells) to a new flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 5 µL of Propidium Iodide to the cell suspension.[12]
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.[13]
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate compensation controls to correct for spectral overlap between the FITC and PI channels. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI for compensation.[13]
-
Acquire data for at least 10,000 events per sample.[15]
-
Create a dot plot of FITC (Annexin V) versus PI.
-
Establish quadrants to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations based on the control samples.
-
Quantify the percentage of cells in each quadrant for all treated and control samples.
Visualizations
Flt3 Signaling Pathway and Inhibition
Caption: Flt3 signaling pathway and its inhibition by this compound.
Experimental Workflow for Apoptosis Analysis
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
References
- 1. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of apoptosis induction by simultaneous inhibition of PI3K and FLT3-ITD in AML cells in the hypoxic bone marrow microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 inhibition by olverembatinib (HQP1351) downregulates MCL-1 and synergizes with BCL-2 inhibitor lisaftoclax (APG-2575) in preclinical models of FLT3-ITD mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. Apoptosis assay [bio-protocol.org]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. bdbiosciences.com [bdbiosciences.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
Application Note: Lentiviral Transduction of FLT3 Mutants for Flt3-IN-18 Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem cells.[1][2] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[3][4][5] These mutations lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, such as JAK/STAT, PI3K/AKT, and MAPK/ERK, promoting leukemogenesis and are associated with a poor prognosis.[3][6][7][8]
Targeted inhibition of mutant FLT3 is a promising therapeutic strategy for AML. Flt3-IN-18 is a novel small molecule inhibitor designed to target constitutively active FLT3 mutants. This application note provides a detailed protocol for the lentiviral transduction of hematopoietic cells to express various FLT3 mutants and the subsequent evaluation of the efficacy of this compound using cell viability assays.
Key Signaling Pathways of Mutant FLT3
Mutant FLT3 leads to the ligand-independent activation of several downstream signaling cascades that drive cell proliferation and survival. A simplified representation of these pathways is depicted below.
Caption: Mutant FLT3 Signaling Pathways.
Data Presentation
Table 1: Representative IC50 Values of FLT3 Inhibitors against FLT3-ITD Expressing Cells
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| Quizartinib | MV4-11 | Proliferation | <1 | [9] |
| Gilteritinib | MV4-11 | Proliferation | 7.99 | [10] |
| Sorafenib | MV4-11 | Autophosphorylation | 5 | [11] |
| Midostaurin | MOLM-13 | Proliferation | 10 | [12] |
| CCT241736 | MOLM-13 | Proliferation | 100 | [13] |
Note: The data presented are for established FLT3 inhibitors and are intended to serve as a reference for expected outcomes with this compound.
Experimental Protocols
A generalized workflow for the lentiviral transduction and subsequent inhibitor testing is outlined below.
Caption: Experimental Workflow Diagram.
Protocol 1: Lentivirus Production
This protocol describes the generation of high-titer lentiviral particles for the expression of FLT3 mutants.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid containing the desired FLT3 mutant cDNA (e.g., FLT3-ITD, FLT3-D835Y) under a suitable promoter (e.g., EF1a). A fluorescent reporter (e.g., GFP) and a selection marker (e.g., puromycin resistance) are recommended.[14]
-
2nd or 3rd generation lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
0.45 µm syringe filter
Procedure:
-
Day 1: Seed HEK293T Cells. Seed 5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS. The cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In Tube A, dilute 20 µg of total plasmid DNA (10 µg transfer plasmid, 6.5 µg packaging plasmid, 3.5 µg envelope plasmid) in 500 µL of Opti-MEM.
-
In Tube B, add 60 µL of Lipofectamine 3000 to 500 µL of Opti-MEM.
-
Add the contents of Tube A to Tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. After 16-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.
-
Day 4 & 5: Harvest Viral Supernatant.
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Add fresh media to the cells and collect the supernatant again at 72 hours post-transfection.
-
Pool the collected supernatants and centrifuge at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
(Optional) Concentrate Virus. For higher titers, concentrate the viral supernatant using methods such as ultracentrifugation or commercially available concentration reagents.
-
Titer the Virus. Determine the viral titer using methods such as p24 ELISA or by transducing a cell line with serial dilutions of the virus and counting fluorescent cells or colonies after selection.
Protocol 2: Lentiviral Transduction of Hematopoietic Cells
This protocol details the transduction of a hematopoietic cell line (e.g., Ba/F3, a murine pro-B cell line dependent on IL-3 for survival) with the produced lentivirus.
Materials:
-
Ba/F3 cells
-
RPMI-1640 medium with 10% FBS and 10 ng/mL murine IL-3
-
Lentiviral particles from Protocol 1
-
Polybrene (8 mg/mL stock)
-
Puromycin (or other appropriate selection antibiotic)
Procedure:
-
Day 1: Seed Target Cells. Seed 1 x 10^6 Ba/F3 cells in a 6-well plate in 1 mL of complete RPMI medium.
-
Transduction.
-
Day 2: Remove Virus. Centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh complete RPMI medium.
-
Day 3 onwards: Selection.
-
After 48 hours post-transduction, add the appropriate selection antibiotic (e.g., puromycin at 1-2 µg/mL for Ba/F3 cells).
-
Culture the cells for 7-10 days, replacing the medium with fresh medium containing the selection antibiotic every 2-3 days, until a stable, resistant population of cells is established.
-
Confirm the expression of the FLT3 mutant and the fluorescent reporter (if applicable) by Western blotting and flow cytometry, respectively.
-
Protocol 3: this compound Cell Viability Assay
This protocol describes the assessment of the cytotoxic effect of this compound on the transduced cells expressing FLT3 mutants.
Materials:
-
Stable transduced Ba/F3 cell line expressing the FLT3 mutant
-
RPMI-1640 medium with 10% FBS (without IL-3, as the FLT3 mutant should confer cytokine-independent growth)
-
This compound (dissolved in DMSO to create a stock solution)
-
96-well cell culture plates
-
MTT or MTS reagent
-
Plate reader
Procedure:
-
Day 1: Cell Plating.
-
Wash the transduced cells twice with PBS to remove any residual IL-3.
-
Resuspend the cells in RPMI with 10% FBS (without IL-3).
-
Plate 5,000-10,000 cells per well in 90 µL of medium in a 96-well plate.
-
-
Drug Addition.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Add 10 µL of the diluted inhibitor to each well to achieve the final desired concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation. Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Day 3 or 4: Viability Measurement.
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis.
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive set of protocols for the lentiviral-mediated expression of FLT3 mutants in hematopoietic cells and the subsequent evaluation of the potency of the FLT3 inhibitor, this compound. The successful implementation of these methods will enable researchers to characterize the activity of novel FLT3 inhibitors and advance the development of targeted therapies for AML.
References
- 1. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of FLT3 Oncogene Mutations in Acute Myeloid Leukemia Using Conformation Sensitive Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validate User [ashpublications.org]
- 14. Lentivirus Express human FLT3-ITD mutant [gentarget.com]
- 15. origene.com [origene.com]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Flt3-IN-18 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-18. Our aim is to address common issues, particularly those related to solubility in cell culture media, to ensure the successful application of this potent and selective FLT3 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, with an IC50 value of 0.003 μM. It functions by inhibiting the autophosphorylation of the FLT3 receptor and the subsequent phosphorylation of downstream signaling proteins like STAT5. This inhibition of the FLT3 signaling pathway ultimately leads to the induction of apoptosis and cell cycle arrest at the G1 phase in cells with activating FLT3 mutations.
Q2: In which research areas is this compound typically used?
This compound is primarily used in cancer research, specifically in studies related to acute myeloid leukemia (AML). Activating mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. This compound serves as a valuable tool to study the effects of FLT3 inhibition on leukemia cell proliferation, survival, and signaling pathways.
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C. Once dissolved in a solvent such as DMSO to create a stock solution, it is recommended to aliquot the solution into smaller, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Solubility in Cell Culture Media
A common challenge encountered when working with small molecule inhibitors like this compound is their limited solubility in aqueous solutions, including cell culture media. This can lead to precipitation of the compound, affecting the accuracy and reproducibility of experimental results.
Problem: I observed precipitation after diluting my this compound DMSO stock solution into cell culture medium.
This is a frequent issue due to the hydrophobic nature of many small molecule inhibitors. Here’s a step-by-step guide to mitigate this problem:
Step 1: Proper Stock Solution Preparation
-
Recommended Solvent: Use 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution of this compound.
-
Dissolution: Ensure the compound is completely dissolved in DMSO before further dilution. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
Step 2: Dilution into Cell Culture Medium
-
Final DMSO Concentration: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.
-
Direct Dilution: Add the required volume of the this compound DMSO stock solution directly to your pre-warmed cell culture medium with vigorous mixing or vortexing. Avoid adding the medium to the DMSO stock.
-
Serial Dilutions: For creating a range of concentrations, perform serial dilutions of your high-concentration DMSO stock in DMSO first. Then, add the same small volume of each DMSO dilution to your cell culture medium to maintain a consistent final DMSO concentration across all conditions.
-
Serum Presence: The presence of serum (e.g., FBS) in the cell culture medium can sometimes help to stabilize the compound and prevent precipitation.
Step 3: Visual Inspection and Centrifugation
-
Microscopic Examination: After preparing your final working solutions, inspect them under a microscope for any signs of precipitation (e.g., crystals or amorphous particles).
-
Centrifugation (Optional): If you observe a fine precipitate, you can centrifuge the medium at low speed (e.g., 300 x g for 5 minutes) and carefully transfer the supernatant to your cell culture plates. However, be aware that this may reduce the actual concentration of the inhibitor in your experiment.
Step 4: Consider Alternative Formulations (for in vivo studies)
For in vivo applications, different formulation strategies are often necessary to improve solubility and bioavailability. A common formulation involves a mixture of solvents such as DMSO, PEG300, Tween-80, and saline.
Quantitative Data
The following table summarizes the growth inhibition (GI50) values of this compound in various cancer cell lines after a 24-hour treatment period. This data can help in selecting appropriate starting concentrations for your experiments.
| Cell Line | Cancer Type | GI50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.002 |
| MOLM-13 | Acute Myeloid Leukemia | 0.001 |
| K562 | Chronic Myeloid Leukemia | 0.380 |
| Kasumi-1 | Acute Myeloid Leukemia | 0.513 |
| THP-1 | Acute Monocytic Leukemia | 0.713 |
| U937 | Histiocytic Lymphoma | 0.664 |
| MCF-7 | Breast Cancer | 0.197 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol 2: Cell Viability Assay with this compound
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well cell culture plates, this compound DMSO stock solution, cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Add a small, equal volume of each DMSO dilution to pre-warmed complete cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
-
Analyze the data to determine the GI50 or IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Preventing Flt3-IN-18 degradation in solution
Welcome to the technical support center for Flt3-IN-18. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound to ensure experimental success and prevent degradation of the compound in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
Issue 1: Inconsistent or Lower-Than-Expected Efficacy in Cellular Assays
Possible Cause: Degradation of this compound in stock solutions or working solutions.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Initial Check: Prepare fresh dilutions from your stock solution and repeat the experiment. If the expected activity is restored, your previous working solutions were likely degraded.
-
Analytical Verification (if available): If inconsistent results persist, analyze the stock solution using High-Performance Liquid Chromatography (HPLC) to assess its purity and concentration. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.
-
-
Review Solution Preparation and Storage Practices:
-
Solvent Quality: Ensure the use of high-purity, anhydrous-grade Dimethyl Sulfoxide (DMSO) for preparing stock solutions. The presence of water can accelerate hydrolysis.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the main stock solution.[1][2][3][4] It is highly recommended to aliquot the stock solution into smaller, single-use volumes. While some small molecules are stable through multiple freeze-thaw cycles, it is a common cause of compound degradation.[1][3][4]
-
Working Solutions: Prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. Do not store this compound in aqueous buffers for extended periods, as the stability of 2,6,9-trisubstituted purines in aqueous solutions can be pH-dependent and generally lower than in DMSO.
-
-
Optimize Cell Culture Conditions:
-
DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all experimental conditions and does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).
-
Media Components: Be aware that components in cell culture media could potentially interact with the compound.
-
Logical Workflow for Troubleshooting Inconsistent Efficacy:
Figure 1. A flowchart outlining the steps to troubleshoot inconsistent experimental results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). For aqueous-based experiments, further dilution of the DMSO stock into the appropriate aqueous buffer or cell culture medium is necessary.
Q2: What are the optimal storage conditions for this compound solutions?
A2:
-
Solid Compound: Store the solid form of this compound at -20°C, protected from light.
-
DMSO Stock Solutions: Store at -20°C or -80°C in tightly sealed, amber-colored vials to protect from light and moisture. It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][3][4]
Q3: How stable is this compound in aqueous solutions?
Q4: Can I store this compound working solutions in aqueous buffer at 4°C?
A4: It is not recommended to store this compound in aqueous buffers for extended periods, even at 4°C. To ensure the highest activity of the compound, prepare fresh dilutions from the DMSO stock immediately before use.
Q5: Is this compound sensitive to light?
A5: this compound contains a purine core, and many purine analogs exhibit some degree of photosensitivity. To minimize the risk of photodegradation, it is best practice to store both solid compound and solutions protected from light, for example, by using amber vials or by wrapping vials in aluminum foil.
Q6: How many times can I freeze and thaw my DMSO stock solution of this compound?
A6: To maintain the integrity of the compound, it is crucial to minimize freeze-thaw cycles.[1][3][4] The best practice is to prepare single-use aliquots of your stock solution. If this is not feasible, limit the number of freeze-thaw cycles to a minimum. A study on a diverse set of small molecules in DMSO showed that while many are stable, some degradation can occur with repeated cycling.[1][3][4]
Q7: I see precipitation in my this compound stock solution after thawing. What should I do?
A7: If you observe precipitation, warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before making dilutions. If the precipitate does not dissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is advisable to prepare a fresh stock solution.
Data Summary
While specific quantitative stability data for this compound is not publicly available, the following table summarizes general recommendations for handling and storage to minimize degradation.
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | Anhydrous DMSO | High solubility and stability for many small molecules. |
| Stock Solution Storage | -20°C or -80°C, protected from light | Minimizes chemical degradation and photodegradation. |
| Working Solution Solvent | Aqueous buffer or cell culture medium | Dilution for experimental use. |
| Working Solution Storage | Prepare fresh for each experiment | Purine analogs can be unstable in aqueous solutions. |
| Freeze-Thaw Cycles | Minimize (ideally, single-use aliquots) | Repeated cycling can lead to compound degradation and water absorption in DMSO.[1][2][3][4] |
| Light Exposure | Minimize for both solid and solutions | Purine structures can be photosensitive. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
Objective: To assess the stability of this compound in solution over time by monitoring its purity and concentration.
Note: This is a general method adapted from literature for similar compounds. Optimization may be required.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Mobile Phase (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Example Gradient Elution:
-
A linear gradient from 5% to 95% Mobile Phase B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B. The flow rate is typically 1 mL/min.
Procedure:
-
Sample Preparation: Dilute a small amount of the this compound solution (e.g., from a stability study timepoint) in the initial mobile phase composition.
-
Injection: Inject a fixed volume (e.g., 10 µL) onto the HPLC system.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., determined by a UV scan of this compound).
-
Analysis:
-
Record the retention time and peak area of the this compound peak at time zero (t=0).
-
At subsequent time points, inject the same volume of the sample stored under the test conditions.
-
Compare the peak area of this compound to the t=0 sample to determine the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Signaling Pathway and Experimental Workflow Diagrams
Flt3 Signaling Pathway
The Flt3 receptor tyrosine kinase plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. This compound is a potent inhibitor of this pathway.
Figure 2. A simplified diagram of the Flt3 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Assessing Solution Stability
Figure 3. A general experimental workflow for evaluating the stability of this compound in solution.
References
Troubleshooting Flt3-IN-18 off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Flt3-IN-18 in cellular assays. The information is designed to help identify and understand potential off-target effects and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant anti-proliferative effect in my cell line which does not have a known FLT3 mutation. Is this an off-target effect?
A1: It is likely an off-target effect, especially if the GI50 value in your cell line is significantly higher than the values for FLT3-ITD positive cell lines like MV4-11 (GI50 ≈ 2 nM) and MOLM-13 (GI50 ≈ 1 nM)[1][2][3]. This compound is a potent and selective FLT3 inhibitor with a biochemical IC50 of 3 nM[1][4]. While highly selective, at higher concentrations it may inhibit other kinases or cellular targets.
To investigate this, you should:
-
Confirm the absence of FLT3 expression/activation: Use Western Blot to check for the expression of total FLT3 and phosphorylated FLT3 (p-FLT3). If your cells do not express FLT3 or if its phosphorylation is unaffected by this compound, the observed phenotype is not mediated by on-target FLT3 inhibition.
-
Perform a dose-response curve: Compare the GI50 in your cell line to that of a sensitive (e.g., MV4-11) and a resistant (e.g., a non-hematopoietic line) control cell line. A large difference in potency can help distinguish on-target from off-target effects.
-
Consider a kinase profile screen: If the off-target effect is critical to your research, a broad kinase screen can identify other kinases inhibited by this compound at the effective concentration in your assay.
Q2: this compound is inhibiting downstream signaling as expected (p-FLT3, p-STAT5), but I am also seeing modulation of an unexpected pathway. How can I determine if this is a direct off-target effect?
A2: This could be either a direct off-target effect (this compound directly inhibits a kinase in the unexpected pathway) or an indirect, downstream consequence of FLT3 inhibition (crosstalk between signaling pathways).
Here is a workflow to dissect this:
-
Validate On-Target Inhibition: First, confirm that you are using a concentration of this compound that is appropriate for selective FLT3 inhibition. Western blot analysis shows that concentrations as low as 1 nM are sufficient to block FLT3 autophosphorylation in MV4-11 cells[2][3]. Use the lowest effective concentration to minimize off-target activity.
-
Use a Structurally Different FLT3 Inhibitor: Treat your cells with another potent and selective FLT3 inhibitor that has a different chemical structure (e.g., Gilteritinib or Crenolanib). If the unexpected pathway modulation persists, it is more likely to be an indirect effect of FLT3 inhibition. If the effect is unique to this compound, it points towards a direct off-target interaction.
-
Rescue Experiment: If possible, use a constitutively active mutant of a downstream effector of FLT3 (e.g., a constitutively active STAT5) to see if you can rescue the on-target phenotype. Observe if the unexpected pathway modulation is still present. This can help separate on-target from off-target signaling.
-
In Vitro Kinase Assay: The most direct way to confirm a suspected off-target is to test this compound in a cell-free biochemical assay against the purified kinase from the unexpected pathway.
Q3: My cells are developing resistance to this compound. Is this due to off-target pathway activation?
A3: While activation of bypass signaling pathways is a known mechanism of resistance to kinase inhibitors, a common on-target resistance mechanism for FLT3 inhibitors is the acquisition of secondary mutations in the FLT3 kinase domain itself, particularly at the D835 residue or the F691 "gatekeeper" residue[5]. This compound is a Type I inhibitor, suggesting it binds to the active conformation of the kinase and may be less susceptible to some resistance mutations compared to Type II inhibitors[6].
To investigate resistance, you should:
-
Sequence the FLT3 gene: Analyze the FLT3 gene in your resistant cell population to check for secondary mutations.
-
Profile Downstream Signaling: Use Western Blot to compare the phosphorylation status of FLT3 and its downstream effectors (STAT5, AKT, ERK/MEK) in sensitive vs. resistant cells after treatment. Reactivation of these pathways in the presence of the inhibitor is a hallmark of resistance.
-
Investigate Bypass Tracks: Perform a phospho-kinase array or similar screening method to identify upregulated signaling pathways in the resistant cells that could be compensating for FLT3 inhibition.
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations of this compound.
Table 1: Biochemical Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| FLT3 (Wild-Type) | 13 | Potent inhibition of the wild-type enzyme.[2] |
| FLT3 (D835Y Mutant) | 8 | High potency against a common resistance mutation.[2] |
| FLT3 (General) | 3 | Reported general potency for FLT3.[1][4] |
Table 2: Cellular Anti-proliferative Activity (GI50)
| Cell Line | FLT3 Status | GI50 (µM) | Notes |
| MOLM-13 | FLT3-ITD Positive | 0.001 | Highly sensitive, on-target activity.[1][2][3] |
| MV4-11 | FLT3-ITD Positive | 0.002 | Highly sensitive, on-target activity.[1][2][3] |
| MCF-7 | FLT3 Negative | 0.197 | Suggests potential off-target activity at ~200 nM.[1] |
| K562 | FLT3 Negative (BCR-ABL+) | 0.380 | Suggests potential off-target activity at higher concentrations.[1] |
| Kasumi-1 | FLT3 Negative (AML1-ETO+) | 0.513 | Suggests potential off-target activity at higher concentrations.[1] |
| U937 | FLT3 Wild-Type | 0.664 | Moderate sensitivity, may be due to low-level FLT3 dependence or off-targets.[1] |
| THP-1 | FLT3 Wild-Type | 0.713 | Moderate sensitivity, may be due to low-level FLT3 dependence or off-targets.[1] |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Downstream Signaling Analysis
This protocol is for assessing the phosphorylation status of FLT3 and its key downstream signaling proteins.
-
Cell Culture and Treatment: Plate FLT3-dependent cells (e.g., MV4-11) at a density of 0.5 x 10^6 cells/mL. Allow cells to attach or stabilize overnight. Treat with a dose range of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
Cell Lysis: Harvest cells by centrifugation. Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-FLT3 (Tyr589/591)
-
Total FLT3
-
p-STAT5 (Tyr694)
-
Total STAT5
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
GAPDH or β-Actin (as a loading control)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Densitometry can be used for quantification.
Protocol 2: Cellular Proliferation Assay (MTT/MTS Assay)
This protocol measures cell viability and proliferation to determine the GI50 of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well for suspension cells, 2,000-5,000 cells/well for adherent cells) in 100 µL of media.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the compound to the wells (final volume 200 µL). Include wells with vehicle control (DMSO) and wells with media only (blank).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT/MTS Addition: Add 20 µL of MTT or MTS reagent to each well.
-
Incubation with Reagent: Incubate for 2-4 hours. For MTT, a solubilization step (e.g., adding 100 µL of DMSO or SDS-HCl solution) is required after incubation and removal of media.
-
Measurement: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the GI50.
Protocol 3: Kinase Selectivity Profiling (General Workflow)
This is a general guide for assessing the selectivity of this compound against a panel of kinases. This is typically performed as a service by specialized companies.
-
Select a Kinase Panel: Choose a panel that includes a broad representation of the human kinome. It should include other receptor tyrosine kinases (e.g., c-KIT, PDGFR, VEGFR), cytoplasmic tyrosine kinases (e.g., Src family), and serine/threonine kinases.
-
Choose an Assay Format: Common formats include:
-
Radiometric Assays: Measures the incorporation of ³²P or ³³P from ATP onto a substrate.
-
Fluorescence-Based Assays: Use fluorescently labeled substrates or ATP analogs.
-
Luminescence-Based Assays: Measure ATP consumption (e.g., ADP-Glo).
-
-
Experimental Setup: The inhibitor (this compound) is typically tested at one or two fixed concentrations (e.g., 100 nM and 1 µM) against the entire panel to identify "hits".
-
Data Interpretation: Results are often expressed as percent inhibition relative to a control. Hits are defined as kinases inhibited above a certain threshold (e.g., >50% or >75% inhibition).
-
Follow-up IC50 Determination: For any significant off-target hits identified in the primary screen, a full dose-response curve should be run to determine the precise IC50 value. This allows for a quantitative comparison of potency against the off-target versus the primary target (FLT3).
Visualizations
Caption: Simplified FLT3 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for investigating a suspected off-target effect of this compound.
Caption: Troubleshooting decision tree for interpreting unexpected results in cellular assays.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Landscape of FLT3 Variations Associated with Structural and Functional Impact on Acute Myeloid Leukemia: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Flt3-IN-18 Resistance in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance to Flt3-IN-18 observed in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My AML cell line initially responded to this compound, but now it has become resistant. What are the common mechanisms of acquired resistance to FLT3 inhibitors?
A1: Acquired resistance to FLT3 inhibitors, including this compound, in long-term cell culture is a recognized phenomenon. The primary mechanisms can be broadly categorized as:
-
On-Target Secondary Mutations: The emergence of new mutations within the FLT3 kinase domain is a common cause of resistance. These mutations can interfere with the binding of this compound to its target. Notable mutations include those at the D835 and F691 residues.[1][2][3]
-
Activation of Alternative Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways that promote survival and proliferation, thereby bypassing their dependency on FLT3 signaling.[4][5][6][7] Commonly activated pathways include:
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins, such as Bcl-2, Mcl-1, and Bcl-xL, can confer resistance to this compound-induced apoptosis.
-
Microenvironment-Mediated Resistance: Bone marrow stromal cells can protect AML cells from FLT3 inhibitors by secreting growth factors and cytokines, which activate pro-survival signaling in the cancer cells.[4][5][9][10]
Q2: How can I determine the specific mechanism of resistance in my cell line?
A2: To elucidate the resistance mechanism in your cell line, a combination of the following experimental approaches is recommended:
-
FLT3 Gene Sequencing: Sequence the kinase domain of the FLT3 gene in your resistant cell line to identify any secondary mutations. Compare the sequence to the parental, sensitive cell line.
-
Western Blot Analysis: Profile the activation status of key signaling proteins in the alternative pathways mentioned above (e.g., phospho-ERK, phospho-Akt, phospho-STAT5) in both sensitive and resistant cells, with and without this compound treatment.[8][11][12][13][14]
-
Co-culture Experiments: To investigate the role of the microenvironment, co-culture your AML cells with bone marrow stromal cell lines (e.g., HS-5, MS-5) and assess the sensitivity to this compound.[4][5][9][10][15]
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Based on the identified resistance mechanism, several strategies can be explored:
-
Combination Therapy:
-
Switch to a Different FLT3 Inhibitor: If a secondary mutation is present, a next-generation FLT3 inhibitor that is effective against that specific mutation may be an option.[17]
-
Targeting the Microenvironment: In co-culture systems, investigate agents that disrupt the protective effects of stromal cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Gradual increase in IC50 of this compound over time. | Development of a resistant subpopulation of cells. | 1. Isolate single-cell clones and test their sensitivity to this compound individually. 2. Perform FLT3 gene sequencing on the resistant population to check for mutations. 3. Analyze key signaling pathways (RAS/MAPK, PI3K/Akt) for activation. |
| Complete loss of response to this compound. | Selection of a highly resistant clone, possibly with a gatekeeper mutation or strong activation of a bypass pathway. | 1. Confirm the identity of the cell line. 2. Sequence the FLT3 kinase domain. 3. Perform a broad phosphoproteomics analysis to identify activated kinases. |
| Resistance observed only in co-culture with stromal cells. | Microenvironment-mediated resistance. | 1. Analyze the supernatant from the co-culture for secreted factors. 2. Test the efficacy of this compound in combination with inhibitors of pathways known to be activated by stromal cell contact (e.g., CXCR4 antagonists). |
Quantitative Data
Table 1: Frequency of Emergent Mutations in Patients with FLT3-Mutated AML Relapsing on FLT3 Inhibitor Therapy
| Gene/Pathway | Frequency of Emergent Mutations | Reference |
| On-target FLT3 mutations | 26% | [18] |
| RAS/MAPK pathway mutations | 13% | [1][18] |
| Epigenetic modifiers (IDH1/2, DNMT3A) | 16% | [1][18] |
| WT1 | 7% | [1][18] |
| TP53 | 7% | [1][18] |
Note: Data is compiled from studies on various FLT3 inhibitors and may not be specific to this compound.
Table 2: Examples of IC50 Fold Change for FLT3 Inhibitors Against Resistant Mutations Compared to FLT3-ITD
| FLT3 Mutation | Quizartinib | Sorafenib | Crenolanib | Gilteritinib | Reference |
| FLT3-ITD/D835Y | >100 | >100 | <2 | <2 | [19] |
| FLT3-ITD/F691L | >100 | >100 | >100 | <2 | [19] |
Experimental Protocols
Protocol 1: Screening for FLT3 Kinase Domain Mutations
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Genomic DNA Extraction: Isolate genomic DNA from both the parental (sensitive) and this compound-resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the FLT3 gene encoding the tyrosine kinase domain using specific primers.
-
Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference FLT3 sequence to identify any mutations.
Protocol 2: Western Blot Analysis of Signaling Pathway Activation
-
Cell Lysis: Lyse equal numbers of sensitive and resistant cells, both untreated and treated with this compound for various time points, using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, p-Akt, and Akt.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Co-culture of AML Cells with Bone Marrow Stromal Cells
-
Stromal Cell Seeding: Seed a monolayer of bone marrow stromal cells (e.g., HS-5) in a tissue culture plate and allow them to adhere overnight.
-
AML Cell Addition: Add the AML cells (sensitive or resistant) to the stromal cell monolayer.
-
This compound Treatment: Treat the co-cultures with a dose range of this compound. As a control, treat the AML cells in monoculture with the same concentrations.
-
Viability Assessment: After 48-72 hours, assess the viability of the AML cells using a method that distinguishes them from the stromal cells (e.g., flow cytometry with a fluorescent dye or a cell-specific marker).
-
Data Analysis: Compare the IC50 values of this compound for the AML cells in co-culture versus monoculture to determine the protective effect of the stromal cells.
Visualizations
Caption: Simplified FLT3 signaling pathway.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. Overcoming Resistance: FLT3 Inhibitors Past, Present, Future and the Challenge of Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to FLT3 inhibitors involves different molecular mechanisms and reduces new DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterizing and Overriding the Structural Mechanism of the Quizartinib-resistant FLT3 “Gatekeeper” F691L Mutation with PLX3397 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reciprocal Interactions of Leukemic Cells with Bone Marrow Stromal Cells Promote Enrichment of Leukemic Stell Cell Compartments in Response to Curcumin and Daunorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Multidrug Resistance of Acute Myeloid Leukemia Cells by Cocultured Stromal Cells via Upregulation of the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance to FLT3 inhibitors in acute myeloid leukemia: Molecular mechanisms and resensitizing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of FLT3-ITD Localization and Targeting of Distinct Downstream Signaling Pathways as Potential Strategies to Overcome FLT3-Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Advances in culture methods for acute myeloid leukemia research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Flt3-IN-18 Inconsistent Proliferation Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with Flt3-IN-18 in proliferation assays. The following information is designed to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1][2][3][4] In certain leukemias, such as Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to constitutive activation of the receptor, promoting uncontrolled cell proliferation and survival.[2][4][5][6] this compound works by binding to the FLT3 receptor, blocking its downstream signaling pathways, primarily the STAT5, MAPK, and PI3K/Akt pathways, thereby inhibiting the proliferation of cancer cells dependent on this signaling.[2]
Q2: Which cell lines are appropriate for testing this compound?
Cell lines harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations, are most suitable for testing the efficacy of this compound.[5][6] Examples of commonly used cell lines include MV4-11 and MOLM-13, both of which are known to carry the FLT3-ITD mutation. It is crucial to confirm the FLT3 mutation status of your cell line before initiating experiments.
Q3: What could be the cause of high variability between replicate wells in my proliferation assay?
High variability can stem from several factors including inconsistent cell seeding, edge effects in the microplate, or issues with compound dissolution and distribution. Ensure thorough mixing of the cell suspension before and during seeding. To mitigate edge effects, it is recommended to not use the outer wells of the plate for experimental data points and instead fill them with sterile media or PBS.
Q4: Why might I observe a weaker than expected inhibitory effect of this compound?
A weaker than expected effect could be due to several reasons:
-
Compound Degradation: Ensure proper storage of this compound as per the manufacturer's instructions to prevent degradation.
-
Suboptimal Assay Conditions: The concentration of serum in the culture medium can interfere with the activity of some inhibitors. Consider reducing the serum concentration during the drug treatment period.
-
Cell Line Resistance: The cell line may have acquired resistance to the inhibitor, or it may not be as dependent on the FLT3 signaling pathway as anticipated.[1][5][7]
-
Presence of FLT3 Ligand: The presence of the FLT3 ligand (FL) in the culture medium can compete with the inhibitor and reduce its efficacy.[7]
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent results in proliferation assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High IC50 Value | 1. Incorrect compound concentration: Errors in serial dilutions. 2. Compound instability: Degradation of this compound. 3. Cell density too high: A large number of cells may require a higher concentration of the inhibitor. 4. Presence of interfering substances in media: Serum components may bind to the inhibitor. | 1. Prepare fresh serial dilutions for each experiment and verify calculations. 2. Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. 3. Optimize cell seeding density. A lower cell number may increase sensitivity to the inhibitor. 4. Test the inhibitor in media with a lower serum concentration (e.g., 1-2%). |
| Inconsistent Results Between Experiments | 1. Variable cell health and passage number: Cells at high passage numbers may exhibit altered growth rates and drug sensitivity. 2. Inconsistent incubation times: Variations in the duration of drug exposure. 3. Reagent variability: Differences between lots of media, serum, or assay reagents. | 1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 2. Standardize all incubation times precisely. 3. Qualify new lots of reagents before use in critical experiments. |
| No Inhibitory Effect Observed | 1. Incorrect cell line: The cell line used may not have an activating FLT3 mutation. 2. Inactive compound: The inhibitor may have degraded completely. 3. Assay readout issue: The proliferation assay itself may not be working correctly. | 1. Verify the FLT3 mutation status of your cell line using PCR or sequencing. 2. Test a fresh, unopened vial of the compound. 3. Include a positive control (e.g., another known FLT3 inhibitor or a general cytotoxic agent) to ensure the assay is performing as expected. |
| "Bell-Shaped" Dose-Response Curve | 1. Compound precipitation at high concentrations: The inhibitor may be coming out of solution. 2. Off-target effects: At high concentrations, the compound may have secondary effects that confound the proliferation readout. 3. Cellular stress response: High concentrations of the compound may induce a stress response that affects the assay signal. | 1. Visually inspect the wells with the highest concentrations for any precipitate. Determine the solubility of the compound in your culture medium. 2. Consider using a lower range of concentrations. If possible, investigate potential off-target activities. 3. Analyze cellular morphology under the microscope at high concentrations to check for signs of stress or toxicity not related to the primary mechanism of action. |
Experimental Protocols
General Proliferation Assay Protocol (using a Resazurin-based reagent)
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2. The incubation time may need to be optimized.
-
-
Proliferation Assessment:
-
Add a resazurin-based proliferation reagent (e.g., alamarBlue™, PrestoBlue™) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background signal (from wells with media only).
-
Normalize the data to the vehicle control wells (representing 100% proliferation).
-
Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cell proliferation assay with this compound.
References
- 1. Mechanisms of resistance to FLT3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Stabilizing Flt3-IN-18 for long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the long-term storage and handling of Flt3-IN-18. Given that detailed, publicly available stability data for this compound is limited, this guide incorporates data from other well-characterized Flt3 inhibitors, namely Quizartinib (AC220), Gilteritinib (ASP2215), and Sorafenib (BAY 43-9006), to provide comprehensive recommendations and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, with an IC50 of 0.003 μM.[1] It works by inhibiting the phosphorylation of FLT3 and its downstream signaling protein STAT5.[1] This inhibition induces apoptosis and causes cell cycle arrest at the G1 phase in cancer cells, making it a compound of interest for research in acute myeloid leukemia (AML).[1]
Q2: What are the recommended storage conditions for this compound powder?
A2: While specific long-term stability data for this compound is not extensively published, general recommendations for similar small molecule inhibitors suggest storing the solid powder at -20°C for long-term stability.[2] For this compound specifically, storage at -20°C is recommended, with an expected expiration of 12 months from the date of receipt.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO. For other Flt3 inhibitors like Quizartinib, stock solutions in DMSO can be stored at -80°C for up to a year.[3] It is advisable to follow a similar practice for this compound. Prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue with hydrophobic small molecules.[4] To troubleshoot this, you can try the following:
-
Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Ensure your final DMSO concentration is within a tolerable range for your specific cell line.
-
Use a surfactant or co-solvent: For in vivo formulations of other Flt3 inhibitors, solvents like PEG300 and surfactants like Tween 80 are used.[5] For cell culture, Pluronic F-68 can sometimes aid in solubility.
-
Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor stock can sometimes help.
-
Vortex while diluting: Add the DMSO stock dropwise to the aqueous medium while vortexing to ensure rapid mixing.
Q5: How can I verify the stability of my this compound after long-term storage?
A5: The most reliable method to assess the stability and purity of your this compound sample is through High-Performance Liquid Chromatography (HPLC).[6] A stability-indicating HPLC method can separate the intact compound from any potential degradation products.[7] You can compare the chromatogram of your stored sample to that of a freshly prepared standard to quantify its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection). Prepare fresh stock solutions from powder stored at -20°C. Confirm compound integrity using HPLC analysis. |
| Inaccurate concentration of the stock solution. | Re-measure the concentration of the stock solution using a spectrophotometer if the compound has a known extinction coefficient, or use a fresh vial to prepare a new stock solution. | |
| Cellular resistance to the inhibitor. | Consider using cell lines with known sensitivity to Flt3 inhibitors. Resistance can develop through secondary mutations in the Flt3 gene or activation of bypass signaling pathways.[8] | |
| Precipitation in stock solution (DMSO) | The solution is supersaturated. | Gently warm the solution to 37°C and vortex or sonicate to redissolve. If precipitation persists, the concentration may be too high for the storage temperature. |
| Absorption of water by DMSO. | Use anhydrous, high-purity DMSO for preparing stock solutions. Store DMSO properly to prevent water absorption. | |
| Inconsistent experimental results | Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials after preparation to avoid multiple freeze-thaw cycles.[3] |
| Degradation of the compound in the working solution. | Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods. |
Data Presentation: Storage and Stability of Flt3 Inhibitors
Note: The following tables provide data for well-characterized Flt3 inhibitors as a reference for handling this compound, for which specific quantitative stability data is limited.
Table 1: Recommended Storage Conditions for Solid Flt3 Inhibitors
| Compound | Storage Temperature | Long-Term Stability (Powder) | Reference |
| This compound | -20°C | 12 months | |
| Quizartinib (AC220) | -20°C | ≥ 4 years | [9] |
| Gilteritinib (ASP2215) | 20-25°C (room temp) | 36 months | [10] |
| Sorafenib (BAY 43-9006) | -20°C | At least 2 years | [11] |
Table 2: Stability of Flt3 Inhibitor Stock Solutions in DMSO
| Compound | Storage Temperature | Stability | Reference |
| Quizartinib (AC220) | -80°C | 1 year | [3] |
| -20°C | 1 month | [3] | |
| Gilteritinib (ASP2215) | -80°C | 1 year | |
| -20°C | 6 months | [12] | |
| Sorafenib (BAY 43-9006) | -80°C | Up to 60 days | [13] |
Table 3: Solubility of Flt3 Inhibitors
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | Information not publicly available | |
| Quizartinib (AC220) | DMSO | 100 mg/mL (178.35 mM) | [3] |
| Gilteritinib (ASP2215) | DMSO | ≥ 33 mg/mL (58.86 mM) | [12] |
| Sorafenib (BAY 43-9006) | DMSO | Soluble | [11] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a given solvent over time.
Objective: To quantify the percentage of intact this compound and detect the presence of any degradation products.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., DMSO)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (or other appropriate mobile phase modifier)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 10 µg/mL). This is your "Time 0" standard.
-
-
Stability Study Setup:
-
Prepare a separate solution of this compound in the solvent of interest at the desired concentration for the stability study.
-
Store this solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light).
-
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes. This will need to be optimized for this compound to achieve good separation of the parent peak from any impurities or degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of this compound.
-
Injection Volume: 10 µL.
-
-
Data Collection:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot of the stability study sample, dilute it to the working concentration with the mobile phase, and inject it into the HPLC system.
-
Inject the "Time 0" standard at the beginning and end of each run to check for system suitability and to use for quantification.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Mandatory Visualizations
Caption: Flt3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound using HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Quizartinib | Flt-3 Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Development of Lipid-Based Sorafenib Granules to Enhance the Oral Absorption of Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quizartinib | AC220 | FLT3 inhibitor | TargetMol [targetmol.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. Developments and challenges of FLT3 inhibitors in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Development, validation, and application of an LC-MS/MS method for the determination of the AXL/FLT3 inhibitor gilteritinib in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to FLT3 Inhibitors: Flt3-IN-18, Quizartinib, and Gilteritinib in Acute Myeloid Leukemia (AML) Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of three prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: Flt3-IN-18, quizartinib, and gilteritinib. This document summarizes key experimental data, outlines methodologies for crucial experiments, and visualizes the underlying biological pathways to aid in the evaluation of these compounds for further investigation.
Mutations in the FLT3 receptor tyrosine kinase are among the most common genetic alterations in acute myeloid leukemia (AML), conferring a poor prognosis.[1] This has spurred the development of targeted FLT3 inhibitors, which are broadly classified into two types based on their binding mode.[2] Type I inhibitors, such as gilteritinib, bind to the active conformation of the kinase and can inhibit both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[2][3] In contrast, Type II inhibitors, like quizartinib, bind to the inactive conformation and are primarily effective against FLT3-ITD mutations.[2][3] this compound is a potent and selective FLT3 inhibitor that has shown promise in preclinical studies.[4]
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of this compound, quizartinib, and gilteritinib has been evaluated through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are critical metrics for comparing the efficacy of these inhibitors against wild-type FLT3 and its oncogenic mutants.
Biochemical Kinase Inhibition
The direct inhibitory effect of these compounds on the FLT3 kinase is a fundamental measure of their potency.
| Compound | Target | IC50 (nM) |
| This compound | FLT3 | 3[4] |
| Quizartinib | FLT3-ITD | ~1-2[5] |
| Gilteritinib | FLT3 | 0.29[6] |
Cellular Proliferation Inhibition
The ability of these inhibitors to suppress the growth of AML cell lines harboring FLT3 mutations is a key indicator of their potential therapeutic efficacy.
| Compound | Cell Line (Mutation) | GI50/IC50 (nM) |
| This compound | MV4-11 (FLT3-ITD) | 2[4] |
| MOLM-13 (FLT3-ITD) | 1[4] | |
| Quizartinib | MV4-11 (FLT3-ITD) | 0.40[7] |
| MOLM-13 (FLT3-ITD) | 0.89[7] | |
| MOLM-14 (FLT3-ITD) | 0.73[7] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | 0.92[6] |
| MOLM-13 (FLT3-ITD) | 2.9[6] |
In Vivo Efficacy in AML Xenograft Models
Preclinical in vivo studies using animal models are crucial for assessing the therapeutic potential of FLT3 inhibitors. These studies provide insights into a compound's ability to control tumor growth and impact downstream signaling pathways in a living system.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Rat | 10 mg/kg (i.p., single dose) | Effectively inhibited FLT3 and STAT5 phosphorylation.[4] |
| MV4-11 Xenograft (Mouse) | Not specified | Significantly suppressed tumor growth.[8] | |
| Quizartinib | Mouse Xenograft Model | Not specified | Demonstrated antitumor activity.[4] |
| Gilteritinib | Ba/F3 Xenograft (Mouse) | 10 mg/kg and 30 mg/kg | Showed antitumor efficacy and induced tumor regression at the higher dose.[6] |
Mechanism of Action and Signaling Pathways
FLT3 is a receptor tyrosine kinase that, upon activation by its ligand (FL), dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell proliferation and survival.[2][3] Key pathways activated by FLT3 include the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][9][10] In AML, FLT3-ITD mutations lead to ligand-independent constitutive activation of these pathways.[1][3]
This compound, quizartinib, and gilteritinib exert their effects by inhibiting the kinase activity of FLT3, thereby blocking these downstream pro-survival signals and inducing apoptosis in leukemia cells.[4][11]
Experimental Protocols
Standardized methodologies are essential for the accurate comparison of drug efficacy. Below are detailed protocols for key in vitro and in vivo experiments.
Biochemical Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds (this compound, quizartinib, gilteritinib) in an appropriate solvent (e.g., DMSO). Prepare a reaction buffer containing purified recombinant FLT3 enzyme and a suitable substrate (e.g., Myelin Basic Protein).
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase and test compound to each well.
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP and the substrate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays that quantify ADP production (e.g., ADP-Glo™ Kinase Assay) or fluorescence-based assays that detect substrate phosphorylation (e.g., LanthaScreen™ Eu Kinase Binding Assay).[4][7]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay assesses the effect of the inhibitors on the proliferation and viability of AML cells.
Protocol:
-
Cell Seeding: Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[8] Alternatively, an MTT assay can be used, which measures the metabolic activity of living cells.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) from each well. Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the GI50 or IC50 value from the dose-response curve.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor activity of FLT3 inhibitors in a mouse model of AML.
Protocol:
-
Cell Implantation: Subcutaneously or intravenously inject a human AML cell line (e.g., MV4-11) into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements. For systemic models, monitor disease progression through bioluminescence imaging if using luciferase-expressing cells.
-
Drug Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer the test compounds (this compound, quizartinib, or gilteritinib) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) at specified doses and schedules.
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to assess target engagement).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the inhibitors.
Conclusion
This compound, quizartinib, and gilteritinib all demonstrate potent preclinical activity against FLT3-driven AML. Gilteritinib, as a Type I inhibitor, shows efficacy against both FLT3-ITD and TKD mutations, a potential advantage over the Type II inhibitor quizartinib, which is primarily active against FLT3-ITD.[2] this compound has emerged as a highly potent inhibitor in preclinical models, with IC50 and GI50 values in the low nanomolar range.[4] The provided data and experimental protocols offer a foundation for researchers to design further comparative studies and to select the most appropriate inhibitor for their specific research questions in the pursuit of more effective AML therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. Design, synthesis and biological evaluation of FLT3 covalent inhibitors with a resorcylic acid core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guizhou Medical University designs new FLT3 inhibitors for AML | BioWorld [bioworld.com]
- 9. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Flt3-IN-18 versus Midostaurin for FLT3-TKD Mutant Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Flt3-IN-18, a potent and selective preclinical FLT3 inhibitor, and Midostaurin, an FDA-approved multi-kinase inhibitor, for the treatment of Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations, with a focus on the tyrosine kinase domain (TKD) mutations.
Introduction
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to constitutive activation of the FLT3 receptor tyrosine kinase and driving leukemogenesis. These mutations primarily consist of internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), such as the D835Y substitution. While both mutation types are therapeutic targets, their sensitivity to various inhibitors can differ.
Midostaurin (Rydapt®) is a first-generation, multi-targeted kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1][2] Its broad-spectrum activity includes both FLT3-ITD and FLT3-TKD mutants.
This compound is a novel, potent, and selective preclinical FLT3 inhibitor. While public data on its specific activity against FLT3-TKD mutations are limited, its high potency against wild-type FLT3 suggests potential efficacy that warrants investigation in this context. This guide aims to juxtapose the known preclinical and clinical data of Midostaurin with the emerging preclinical profile of this compound to inform future research and development.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and Midostaurin. It is important to note that the data for this compound is currently limited to its general FLT3 inhibition and activity in FLT3-ITD expressing cell lines.
| Table 1: Biochemical Inhibitory Activity | |
| Compound | FLT3 IC50 (nM) |
| This compound | 3 |
| Midostaurin | <10 (against FLT3-D835Y) |
| Table 2: Cellular Inhibitory Activity | ||
| Compound | Cell Line | FLT3 Mutation Status |
| This compound | MV4-11 | FLT3-ITD |
| MOLM-13 | FLT3-ITD | |
| Midostaurin | Ba/F3-FLT3-D835Y | FLT3-TKD |
| Ba/F3-FLT3-ITD | FLT3-ITD |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are standard for the preclinical evaluation of kinase inhibitors in AML.
Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the isolated FLT3 kinase.
-
Reagents and Materials: Recombinant human FLT3 kinase, a suitable peptide substrate, Adenosine Triphosphate (ATP), and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).
-
Procedure:
-
The test compounds (this compound or Midostaurin) are serially diluted to a range of concentrations.
-
The recombinant FLT3 kinase and the peptide substrate are incubated with the diluted compounds in a kinase reaction buffer.
-
The kinase reaction is initiated by adding a concentration of ATP that is typically close to the Michaelis-Menten constant (Km) for the enzyme.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent that generates a luminescent or fluorescent signal.
-
The signal is read using a plate reader.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Viability Assay (Cellular GI50/IC50 Determination)
This assay measures the effect of the inhibitors on the proliferation and viability of AML cells harboring FLT3 mutations.
-
Cell Lines: Human AML cell lines with defined FLT3 mutation status (e.g., MV4-11 for FLT3-ITD, and engineered or patient-derived cells for FLT3-TKD).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, 96-well cell culture plates, and a cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize for 24 hours.
-
The test compounds are serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified CO2 incubator.
-
After incubation, the cell viability reagent is added to each well according to the manufacturer's instructions.
-
The plate is incubated for an additional period (e.g., 1-4 hours for MTS/MTT, or 10 minutes for CellTiter-Glo®).
-
The absorbance or luminescence is measured using a microplate reader.
-
The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
-
Western Blot Analysis of FLT3 Signaling Pathway
This technique is used to assess the impact of the inhibitors on the phosphorylation status of FLT3 and its downstream signaling proteins.
-
Reagents and Materials: Cell lysis buffer, protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer membranes (e.g., PVDF), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5), and HRP-conjugated secondary antibodies.
-
Procedure:
-
AML cells are treated with various concentrations of the inhibitors for a defined period (e.g., 1-4 hours).
-
Cells are harvested and lysed in buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest overnight at 4°C.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody against the total protein to confirm equal loading.
-
Mandatory Visualizations
The following diagrams illustrate the FLT3 signaling pathway and a typical experimental workflow for comparing FLT3 inhibitors.
References
Validating Flt3-IN-18 On-Target Activity Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the FMS-like tyrosine kinase 3 (FLT3) inhibitor, Flt3-IN-18, with other established FLT3 inhibitors. It includes supporting experimental data and detailed protocols to validate its on-target activity, leveraging the precision of CRISPR-Cas9 gene-editing technology.
Introduction to Flt3 Inhibition in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[1][3] This makes FLT3 an attractive therapeutic target for AML.
This compound is a potent and selective inhibitor of FLT3. This guide outlines methodologies to validate its on-target activity and compares its efficacy with other well-established FLT3 inhibitors such as Quizartinib, Gilteritinib, and Midostaurin.
Comparative Efficacy of FLT3 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other FLT3 inhibitors against AML cell lines harboring FLT3-ITD mutations. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | FLT3 Mutation Status | IC50 (nM) | Reference |
| This compound (Flt3-IN-3) | MV4-11 | FLT3-ITD (homozygous) | 300 | [3] |
| Quizartinib | MV4-11 | FLT3-ITD (homozygous) | <1 | [4] |
| Gilteritinib | MV4-11 | FLT3-ITD (homozygous) | <1 | [4] |
| Midostaurin | MV4-11 | FLT3-ITD (homozygous) | ~10 | [5] |
| Foretinib | Primary AML cells | FLT3-ITD | Potent, lower than Gilteritinib and Quizartinib | [4] |
| HSW630-1 | MV4-11 | FLT3-ITD | ~150 | [2] |
| HSW630-1 | MOLM-14 | FLT3-ITD | ~150 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes. This compound is also referred to as Flt3-IN-3 in some literature.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the on-target activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of FLT3 inhibitors on AML cells.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound and other FLT3 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Prepare serial dilutions of this compound and other inhibitors in culture medium.
-
Add 100 µL of the inhibitor dilutions to the respective wells and incubate for 72 hours at 37°C in a 5% CO2 incubator.[7]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis of FLT3 Signaling Pathway
This method is used to assess the inhibition of FLT3 phosphorylation and downstream signaling pathways.
Materials:
-
AML cell lines
-
This compound and other inhibitors
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-AKT (Ser473), anti-AKT.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE equipment and PVDF membranes
Protocol:
-
Treat AML cells with various concentrations of this compound or other inhibitors for 2-4 hours.[5][8]
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.[9]
CRISPR-Cas9 Mediated FLT3 Knockout for On-Target Validation
This experiment confirms that the cytotoxic effect of this compound is dependent on the presence of its target, FLT3.
Materials:
-
AML cell line (e.g., MV4-11)
-
Lentiviral vectors carrying Cas9 and a guide RNA (gRNA) targeting FLT3
-
Control lentiviral vector (non-targeting gRNA)
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene
-
Puromycin (or another selection marker)
Protocol:
-
gRNA Design and Cloning: Design gRNAs targeting a conserved exon of the FLT3 gene. Clone the gRNA sequences into a lentiviral expression vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA vector, a Cas9 expression vector, and packaging plasmids. Harvest the lentiviral particles after 48-72 hours.
-
Transduction of AML Cells: Transduce MV4-11 cells with the FLT3-targeting or control lentivirus in the presence of polybrene.
-
Selection of Knockout Cells: Select the transduced cells with puromycin for 3-5 days.
-
Validation of Knockout: Confirm the knockout of the FLT3 protein by Western blot analysis.
-
Cell Viability Assay: Perform a cell viability assay (as described in Protocol 1) on the FLT3-knockout and control cell lines, treating them with this compound. A significant increase in the IC50 value in the knockout cells compared to the control cells validates that the drug's primary target is FLT3.
Visualizing Key Pathways and Workflows
FLT3 Signaling Pathway in AML
Mutated FLT3 leads to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.
References
- 1. The Clinical Utility of FLT3 Mutation Testing in Acute Leukemia: A Canadian Consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of New FLT3 Inhibitors That Potently Inhibit AML Cell Lines via an Azo Click-It/Staple-It Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [dspace.allegheny.edu]
- 4. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modeling pediatric AML FLT3 mutations using CRISPR/Cas12a- mediated gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of tyrosine 589 and 591 in STAT5 activation and transformation mediated by FLT3-ITD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming Resistance: A Comparative Analysis of Novel FLT3 Inhibitors in Quizartinib-Refractory Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals navigating the challenge of acquired resistance to quizartinib in Acute Myeloid Leukemia (AML), this guide provides a comparative overview of emerging therapeutic alternatives. We delve into the efficacy of next-generation FLT3 inhibitors, with a particular focus on foretinib and CCT241736, for which preclinical data suggests significant activity against common resistance mutations.
Quizartinib, a potent second-generation FLT3 inhibitor, has demonstrated clinical efficacy in patients with FLT3-ITD positive AML. However, the emergence of resistance, often through secondary mutations in the FLT3 kinase domain, such as at the D835 residue or the F691 gatekeeper position, limits its long-term utility.[1][2][3] This has spurred the development of new agents capable of overcoming these resistance mechanisms.
Comparative Efficacy of FLT3 Inhibitors in Quizartinib-Resistant Models
The following table summarizes the in vitro potency of various FLT3 inhibitors against wild-type FLT3 and common quizartinib-resistant mutations.
| Compound | Target | Cell Line | IC50 (nM) | Reference |
| Quizartinib | FLT3-ITD | MOLM-13 | <1 | [4] |
| FLT3-ITD + D835Y | MOLM-13-RES | >1000 | [4] | |
| Foretinib | FLT3-ITD | Primary AML cells | More potent than quizartinib | [3] |
| FLT3-ITD + secondary mutations | Not specified | Potent activity | [3] | |
| CCT241736 | FLT3-ITD | MOLM-13 | 1.5 | [4] |
| FLT3-ITD + D835Y | MOLM-13-RES | 11 | [4] | |
| Gilteritinib | FLT3-ITD | Not specified | Active | [3] |
| FLT3-ITD + D835 mutations | Not specified | Active | [5] |
Key Findings:
-
Foretinib has been identified as a potent FLT3 inhibitor with superior efficacy compared to clinically approved drugs in AML with FLT3-ITD mutations.[3] It has shown the ability to overcome secondary mutations that confer resistance to both quizartinib and gilteritinib.[3]
-
CCT241736 , a dual FLT3 and Aurora kinase inhibitor, demonstrates significant activity against quizartinib-resistant cell lines harboring the FLT3-ITD/D835Y mutation.[4][6] Its dual mechanism may offer a broader therapeutic window and help circumvent resistance.[4]
Understanding the Mechanisms of Action and Resistance
The following diagram illustrates the FLT3 signaling pathway and the mechanisms by which quizartinib resistance arises, along with the sites of action for quizartinib and potentially effective next-generation inhibitors.
Caption: FLT3 signaling, quizartinib action, and resistance mechanisms.
Experimental Protocols
To evaluate the efficacy of novel compounds against quizartinib-resistant AML, a standardized workflow is essential. The following methodologies are based on protocols described in the referenced literature.
Cell Viability Assay (MTS Assay)
-
Cell Culture: Quizartinib-resistant cell lines (e.g., MOLM-13-RES) are generated by continuous culture of the parental cell line (e.g., MOLM-13) in the presence of escalating concentrations of quizartinib.[4]
-
Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well in appropriate growth medium.
-
Treatment: Cells are treated with a serial dilution of the test compound (e.g., foretinib, CCT241736) or vehicle control.
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent: MTS reagent is added to each well and incubated for 2-4 hours.
-
Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against p-FLT3, total FLT3, p-STAT5, total STAT5, p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Cell Implantation: Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with quizartinib-resistant AML cells.
-
Tumor Growth and Monitoring: Tumor volume is measured regularly. For intravenous models, disease progression is monitored by bioluminescence imaging or flow cytometry of peripheral blood.
-
Treatment: Once tumors are established or disease is evident, mice are randomized into treatment groups and administered the test compound or vehicle control via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or overall survival.
-
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected for western blot analysis to confirm target engagement.
The following diagram outlines a typical experimental workflow for evaluating a novel inhibitor in quizartinib-resistant AML.
Caption: Workflow for preclinical evaluation of novel FLT3 inhibitors.
Conclusion
The development of resistance to quizartinib remains a significant clinical challenge in the treatment of FLT3-ITD positive AML. The emergence of novel inhibitors such as foretinib and CCT241736, which demonstrate potent activity against known resistance mutations in preclinical models, offers promising new avenues for therapy. Further clinical investigation of these and other next-generation FLT3 inhibitors is warranted to improve outcomes for this high-risk patient population.
References
- 1. Heterogeneous resistance to quizartinib in acute myeloid leukemia revealed by single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Foretinib Is Effective in Acute Myeloid Leukemia by Inhibiting FLT3 and Overcoming Secondary Mutations That Drive Resistance to Quizartinib and Gilteritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Patterns of Resistance Differ in Patients with Acute Myeloid Leukemia Treated with Type I versus Type II FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Flt3-IN-18 Cross-reactivity with c-KIT and PDGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase inhibitor Flt3-IN-18, with a focus on its cross-reactivity with the receptor tyrosine kinases c-KIT and PDGFR. Fms-like tyrosine kinase 3 (Flt3) is a critical target in the treatment of acute myeloid leukemia (AML), and the selectivity of its inhibitors is a key determinant of their therapeutic window and potential side effects.[1][2] c-KIT and platelet-derived growth factor receptor (PDGFR) are closely related kinases, and off-target inhibition of these receptors can lead to various toxicities.[3][4]
This compound has been identified as a potent and selective inhibitor of Flt3.[1][2] This guide summarizes the available data on its activity and provides detailed experimental protocols for assessing kinase inhibitor selectivity.
Data Presentation
The following table summarizes the inhibitory activity of this compound against Flt3. At present, specific quantitative data for the cross-reactivity of this compound with c-KIT and PDGFR is not publicly available. The lead compound, referred to as 7d in its discovery publication, is noted to be highly selective, with other cell lines being orders of magnitude less sensitive.[1][2]
| Kinase Target | This compound IC50 (µM) | Data Source |
| Flt3 | 0.003 | [1] |
| c-KIT | Data not available | - |
| PDGFR | Data not available | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To determine the cross-reactivity of a kinase inhibitor like this compound, a variety of in vitro and cellular assays can be employed. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol describes a common method to determine the IC50 value of an inhibitor against purified kinases.
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of Flt3, c-KIT, and PDGFR.
Materials:
-
Purified recombinant human Flt3, c-KIT, and PDGFR kinases
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound (or other test inhibitor)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-32P]ATP)
-
384-well plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of 4x kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of 2x compound dilution to the wells.
-
To initiate the reaction, add 5 µL of 2x ATP solution to each well. The final ATP concentration should be close to the Km value for each respective kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding a detection reagent according to the manufacturer's instructions.
-
For ADP-Glo™, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
For LanthaScreen™, a fluorescent tracer and an antibody are used to measure inhibitor binding through Förster resonance energy transfer (FRET).
-
-
Data Analysis:
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block receptor phosphorylation in a cellular context.
Objective: To determine the effect of this compound on the phosphorylation of Flt3, c-KIT, and PDGFR in relevant cell lines.
Materials:
-
Cell lines expressing the target kinases (e.g., MV4-11 for Flt3-ITD, Mo7e for c-KIT, and cells engineered to overexpress PDGFR).
-
Cell culture medium and supplements.
-
This compound.
-
Ligands to stimulate kinase activity (e.g., FLT3 ligand, Stem Cell Factor for c-KIT, PDGF for PDGFR).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies against total and phosphorylated forms of Flt3, c-KIT, PDGFR, and downstream signaling proteins (e.g., STAT5, ERK).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Plate cells and starve them of serum overnight to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein at different inhibitor concentrations.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathways of Flt3, c-KIT, and PDGFR, and a general workflow for evaluating kinase inhibitor selectivity.
Caption: Simplified Flt3 signaling pathway.
Caption: Simplified c-KIT signaling pathway.
Caption: Simplified PDGFR signaling pathway.
Caption: Experimental workflow for kinase inhibitor profiling.
References
- 1. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Identification of a Selective FLT3 Inhibitor with Low Activity against VEGFR, FGFR, PDGFR, c‐KIT, and RET Anti‐Targets | Semantic Scholar [semanticscholar.org]
- 4. haematologica.org [haematologica.org]
A Researcher's Guide to the In Vivo Validation of Novel FLT3 Inhibitors in Patient-Derived Xenograft Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the preclinical validation of novel FMS-like tyrosine kinase 3 (FLT3) inhibitors, using patient-derived xenograft (PDX) models of acute myeloid leukemia (AML). While specific data for the investigational inhibitor Flt3-IN-18 is not publicly available, this guide outlines the essential experimental protocols, data presentation standards, and comparative analyses required to rigorously evaluate its potential against established therapies.
Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2] These mutations, primarily internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (FLT3-TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled proliferation and survival of leukemic cells.[2][3] This makes FLT3 an attractive therapeutic target. Several FLT3 inhibitors, such as the first-generation multi-kinase inhibitor midostaurin and second-generation agents like gilteritinib and quizartinib, have been developed and shown clinical efficacy.[4][5] However, challenges such as acquired resistance underscore the need for novel inhibitors with improved potency and distinct resistance profiles.[6][7]
Patient-derived xenografts (PDXs), where tumor cells from a patient are implanted into immunodeficient mice, are a valuable tool for preclinical drug testing as they better recapitulate the genetic diversity and heterogeneity of the original tumor compared to traditional cell line-derived xenografts.[8][9]
Comparative Efficacy of FLT3 Inhibitors in AML PDX Models
To validate a novel FLT3 inhibitor like this compound, its anti-leukemic activity should be compared head-to-head with existing FLT3 inhibitors in well-characterized AML PDX models harboring relevant FLT3 mutations. The following tables provide a template for presenting such comparative data.
Table 1: In Vivo Efficacy of this compound vs. Comparator Agents in a FLT3-ITD+ AML PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Median Survival (Days) | p-value (vs. Vehicle) |
| Vehicle Control | Daily, p.o. | 1500 ± 250 | - | 30 | - |
| This compound (X mg/kg) | Daily, p.o. | 450 ± 100 | 70 | 55 | <0.01 |
| Quizartinib (Y mg/kg) | Daily, p.o. | 600 ± 120 | 60 | 50 | <0.01 |
| Gilteritinib (Z mg/kg) | Daily, p.o. | 525 ± 110 | 65 | 52 | <0.01 |
Table 2: Pharmacodynamic Assessment in FLT3-ITD+ AML PDX Tumors
| Treatment Group (6h post-dose) | % Inhibition of p-FLT3 | % Inhibition of p-STAT5 | % Inhibition of p-ERK |
| Vehicle Control | 0 | 0 | 0 |
| This compound (X mg/kg) | 95 | 90 | 85 |
| Quizartinib (Y mg/kg) | 88 | 82 | 75 |
| Gilteritinib (Z mg/kg) | 92 | 85 | 80 |
Essential Experimental Protocols
Rigorous and reproducible experimental design is paramount for the successful validation of a novel therapeutic agent.
Establishment of AML Patient-Derived Xenografts
-
Patient Sample Collection: Obtain bone marrow or peripheral blood samples from AML patients with confirmed FLT3 mutations (FLT3-ITD or FLT3-TKD) after obtaining informed consent and institutional review board approval.
-
Cell Isolation: Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Xenotransplantation: Engraft 1-10 x 10^6 primary human AML cells into sublethally irradiated immunodeficient mice (e.g., NSG or NSG-SGM3 mice).[8]
-
Engraftment Monitoring: Monitor engraftment by weekly peripheral blood analysis for the presence of human CD45+ cells using flow cytometry.
-
Model Expansion: Once engraftment is established (typically >1% hCD45+ cells in peripheral blood), expand the PDX model by passaging bone marrow or spleen cells into secondary recipient mice.
In Vivo Efficacy Studies
-
Study Groups: Randomize mice bearing established PDX tumors into treatment cohorts (e.g., vehicle control, this compound, and comparator FLT3 inhibitors).
-
Drug Formulation and Administration: Formulate drugs in an appropriate vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Administer drugs according to a predetermined schedule and dose.
-
Efficacy Endpoints:
-
Tumor Growth: Measure tumor volume twice weekly using calipers.
-
Survival: Monitor mice for signs of morbidity and euthanize when humane endpoints are reached. Record survival data.
-
Leukemic Burden: Assess leukemic burden in peripheral blood, bone marrow, and spleen by flow cytometry for human CD45+ cells at the end of the study.
-
-
Statistical Analysis: Analyze tumor growth and survival data using appropriate statistical methods (e.g., ANOVA for tumor growth, Kaplan-Meier analysis with log-rank test for survival).
Pharmacodynamic Studies
-
Tissue Collection: At specified time points after the final dose, collect tumor, bone marrow, and spleen samples.
-
Western Blotting or ELISA: Prepare protein lysates and analyze the phosphorylation status of FLT3 and downstream signaling proteins (e.g., STAT5, ERK, AKT) to confirm target engagement.
-
Immunohistochemistry: Perform immunohistochemical staining on tumor sections to assess target modulation in situ.
Visualizing Key Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures.
Caption: FLT3 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for the in vivo validation of this compound in AML PDX models.
References
- 1. Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting FLT3 mutations in AML: review of current knowledge and evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 INHIBITORS: RECENT ADVANCES AND PROBLEMS FOR CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncogenic Activity and Signalling of Mutant Receptor Tyrosine Kinase FLT3 [mdpi.com]
- 8. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P414: PATIENT-DERIVED XENOGRAFT MODELS ARE THE LEADING STRATEGY TO IDENTIFY NEW AGENTS FOR PEDIATRIC ACUTE MYELOID LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]
Flt3-IN-18: A Comparative Analysis Against Common FLT3 Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
Introduction: The FMS-like tyrosine kinase 3 (FLT3) receptor is a critical signaling protein in the development of normal hematopoietic cells. However, mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and uncontrolled cell proliferation. While several FLT3 inhibitors have been developed, their long-term efficacy is often hampered by the emergence of drug resistance, frequently driven by secondary mutations in the FLT3 kinase domain. This guide provides a comparative analysis of the preclinical compound Flt3-IN-18 and other key FLT3 inhibitors against common resistance mutations, supported by experimental data and detailed protocols.
Executive Summary
This compound is a potent and selective inhibitor of FLT3 with a reported IC50 value of 0.003 µM[1]. It effectively induces apoptosis and cell cycle arrest in FLT3-mutated AML cell lines by inhibiting the phosphorylation of FLT3 and its downstream signaling mediator, STAT5[1]. While this compound demonstrates significant activity against cell lines harboring the FLT3-ITD mutation, such as MV4-11 and MOLM-13, publicly available data on its efficacy against the common resistance mutations D835Y and F691L is currently limited. This guide, therefore, focuses on a comparative analysis of well-characterized FLT3 inhibitors for which such data is available, providing a benchmark for evaluating novel compounds like this compound.
Comparative Inhibitory Activity of FLT3 Inhibitors
The emergence of resistance mutations, particularly at the D835 residue in the activation loop and the F691 gatekeeper residue, poses a significant challenge to the clinical efficacy of FLT3 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FLT3 inhibitors against wild-type FLT3, the common FLT3-ITD mutation, and the critical resistance mutations D835Y and F691L.
| Inhibitor | Type | FLT3-ITD (IC50, nM) | FLT3-D835Y (IC50, nM) | FLT3-ITD-D835Y (IC50, nM) | FLT3-ITD-F691L (IC50, nM) |
| This compound | Not Specified | 1 (MOLM-13), 2 (MV4-11) (GI50)[1] | Data Not Available | Data Not Available | Data Not Available |
| Gilteritinib | Type I | 1.8[2] | 1.6[2] | 2.1[2] | 22[2] |
| Crenolanib | Type I | 35-62 (ITD/D835H/Y or F691L)[3] | 0.06[3] | 8.7[4] | 67.8[4] |
| Quizartinib (AC220) | Type II | <1[1] | Resistant[1] | Resistant | Resistant[1] |
| Sorafenib | Type I | Resistant (in presence of D835 mutations)[3] | Data Not Available | Data Not Available | Data Not Available |
Note: IC50 and GI50 values are measures of inhibitory concentration and growth inhibition, respectively. Lower values indicate higher potency. "Resistant" indicates that the inhibitor has significantly reduced or no activity against the specified mutation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and resistance, it is crucial to visualize the relevant biological pathways and experimental procedures.
Caption: FLT3 signaling and inhibitor targets.
Caption: Workflow for inhibitor evaluation.
Experimental Protocols
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant FLT3 enzyme (wild-type or mutant)
-
Substrate (e.g., Myelin Basic Protein)
-
ATP
-
Test inhibitors (e.g., this compound)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well plates
Protocol:
-
Prepare serial dilutions of the test inhibitor in a suitable buffer.
-
In a multi-well plate, add the FLT3 enzyme, substrate, and ATP to initiate the kinase reaction in the presence of varying concentrations of the inhibitor.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
AML cell lines (e.g., MV4-11 for FLT3-ITD, or engineered Ba/F3 cells expressing specific FLT3 mutations)
-
Cell culture medium and supplements
-
Test inhibitors
-
MTT reagent or CellTiter-Glo® reagent
-
96-well plates
Protocol:
-
Seed the AML cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at a specific wavelength.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence after a short incubation.
-
Calculate the GI50 (for growth inhibition) or IC50 (for viability) values by plotting the inhibitor concentration against the percentage of cell viability.
Western Blotting for FLT3 Phosphorylation
This technique is used to detect the phosphorylation status of FLT3 and its downstream targets, providing a direct measure of the inhibitor's target engagement.
Materials:
-
AML cell lines
-
Test inhibitors
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and blotting membranes
-
Chemiluminescent substrate
Protocol:
-
Treat the AML cells with the test inhibitor at various concentrations for a defined period (e.g., 1-4 hours).
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-FLT3).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., total FLT3).
Conclusion
The development of novel FLT3 inhibitors with activity against clinically relevant resistance mutations is a critical area of research in the fight against AML. While this compound shows promise as a potent FLT3 inhibitor, a comprehensive evaluation of its efficacy against common resistance mutations such as D835Y and F691L is necessary to fully understand its therapeutic potential. The comparative data and experimental protocols provided in this guide offer a framework for the preclinical assessment of new FLT3-targeted therapies and highlight the importance of designing inhibitors that can overcome the challenge of acquired resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Discovery and Characterization of Novel Mutant FLT3 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
Benchmarking Flt3-IN-18 Against Next-Generation FLT3 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is rapidly evolving. While several next-generation inhibitors have demonstrated clinical efficacy, the search for novel agents with improved potency, selectivity, and resistance profiles continues. This guide provides an objective comparison of the preclinical investigational agent Flt3-IN-18 against established next-generation FLT3 inhibitors, including gilteritinib, quizartinib, and crenolanib, supported by available experimental data.
At a Glance: this compound vs. Next-Generation Inhibitors
This compound is a potent and selective FLT3 inhibitor that has demonstrated significant preclinical activity.[1] It induces apoptosis and causes cell cycle arrest at the G1 phase by inhibiting the phosphorylation of FLT3 and its downstream signaling mediator, STAT5.[1] In preclinical models, this compound has shown sustained inhibition of FLT3 and STAT5 phosphorylation.[1]
Next-generation FLT3 inhibitors such as gilteritinib, quizartinib, and crenolanib are more selective and potent than first-generation agents. Gilteritinib is a dual FLT3/AXL inhibitor, quizartinib is a highly selective FLT3 inhibitor, and crenolanib is a potent inhibitor of both FLT3-ITD and resistance-conferring tyrosine kinase domain (TKD) mutations.
Performance Data: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and next-generation FLT3 inhibitors, focusing on their in vitro potency against FLT3 and their anti-proliferative effects on AML cell lines.
Table 1: In Vitro Kinase Inhibition (IC50)
| Inhibitor | FLT3 IC50 (µM) | Reference |
| This compound | 0.003 | [1] |
Note: Specific comparative IC50 data for gilteritinib, quizartinib, and crenolanib under identical experimental conditions as this compound is not available in the public domain. Researchers should refer to specific publications for individual inhibitor profiles.
Table 2: In Vitro Anti-proliferative Activity (GI50 in µM)
| Cell Line | This compound | Reference |
| MV4-11 (FLT3-ITD) | 0.002 | [1] |
| MOLM-13 (FLT3-ITD) | 0.001 | [1] |
| K562 (FLT3-WT) | 0.380 | [1] |
| Kasumi-1 (FLT3-WT) | 0.513 | [1] |
| THP-1 (FLT3-WT) | 0.713 | [1] |
| U937 (FLT3-WT) | 0.664 | [1] |
| MCF-7 (FLT3-WT) | 0.197 | [1] |
Experimental Methodologies
The following sections detail the typical experimental protocols used to evaluate the efficacy of FLT3 inhibitors.
In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Protocol:
-
A reaction mixture is prepared containing the FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).
-
The test inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture.
-
The reaction is incubated at room temperature for a defined period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
The luminescence is measured using a luminometer, and the IC50 value is calculated, representing the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Viability Assay (Resazurin Reduction Assay)
This assay measures the metabolic activity of viable cells to determine the anti-proliferative effects of a compound.
Protocol:
-
AML cells (e.g., MV4-11, MOLM-13) are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere or stabilize overnight.
-
The cells are treated with a serial dilution of the test inhibitor for a specific duration (e.g., 72 hours).
-
A resazurin-based reagent (e.g., alamarBlue™) is added to each well.
-
The plates are incubated for a period (e.g., 2-4 hours) to allow viable cells to reduce resazurin to the fluorescent resorufin.
-
The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation, ~590 nm emission).
-
The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is calculated.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a human AML cell line (e.g., MV4-11).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are then randomized into control and treatment groups.
-
The treatment group receives the test inhibitor (e.g., this compound) at a specified dose and schedule (e.g., intraperitoneal injection daily). The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess target engagement.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, indicating the inhibition of signaling pathways.
Protocol:
-
AML cells are treated with the inhibitor for a specified time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-FLT3, anti-p-STAT5).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the level of protein phosphorylation. Total protein levels are also assessed as a loading control.
Visualizing Key Processes
To better understand the context of this compound's action and evaluation, the following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow, and the comparative logic.
Caption: FLT3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for preclinical evaluation of FLT3 inhibitors.
Caption: Logical framework for comparing this compound with next-generation inhibitors.
References
Safety Operating Guide
Proper Disposal of Flt3-IN-18: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed procedures for the proper disposal of Flt3-IN-18, a potent and selective FLT3 inhibitor used in acute myeloid leukemia (AML) research. Adherence to these protocols is essential to minimize environmental impact and ensure personnel safety.
This compound is categorized as a laboratory chemical and, like many small molecule inhibitors, requires handling as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The following steps outline the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to align with standard laboratory safety practices.
-
Consult Institutional Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) office for specific protocols regarding chemical waste disposal. Institutional policies may have specific requirements for container types, labeling, and pickup schedules.
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be segregated as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, tubes, flasks).
-
-
Use Designated Waste Containers:
-
Solid Waste: Place unused this compound powder and contaminated solid materials into a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated, leak-proof, and chemically resistant container. Ensure the container is compatible with the solvents used.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or lab contact.
-
-
Storage: Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
Arrange for Professional Disposal: Contact a licensed professional waste disposal service to collect the hazardous waste.[1] Your institution's EHS office will typically manage this process. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key hazard information for a similar compound, FLT3-IN-3, which informs the recommended disposal procedures.
| Hazard Classification | GHS Statements | Disposal Guideline |
| Acute Oral Toxicity | H302: Harmful if swallowed | Do not ingest. Handle with care. |
| Acute Aquatic Toxicity | H400: Very toxic to aquatic life | Avoid release to the environment.[2] |
| Chronic Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects[2] | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound.
Signaling Pathway Context
This compound is a potent inhibitor of the FLT3 signaling pathway. Understanding this pathway is crucial for researchers working with this compound. The diagram below illustrates the key components of the FLT3 signaling cascade that are targeted by this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
